2-((4-Aminophenyl)methyl)nota
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(5S)-5-[(4-aminophenyl)methyl]-4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O6/c20-15-3-1-14(2-4-15)9-16-10-22(12-18(26)27)6-5-21(11-17(24)25)7-8-23(16)13-19(28)29/h1-4,16H,5-13,20H2,(H,24,25)(H,26,27)(H,28,29)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIIOGDNZILDQE-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142131-37-1 | |
| Record name | 2-((4-Aminophenyl)methyl)nota | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142131371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((4-AMINOPHENYL)METHYL)NOTA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A652F51BH0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A Technical Guide to the Mechanism of Action of 2-((4-Aminophenyl)methyl)nota in Radiochemistry
Abstract
The bifunctional chelator 2-((4-Aminophenyl)methyl)nota, commonly referred to as p-NH2-Bn-NOTA, represents a significant advancement in the field of radiometal-based pharmaceuticals. Its unique architecture, combining the robust NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle with a conjugatable aminophenylmethyl linker, provides a versatile platform for the development of targeted imaging agents and therapeutics. This guide elucidates the core mechanistic principles governing its function, from the fundamental coordination chemistry that ensures stable radiometal sequestration to the practical aspects of radiolabeling and bioconjugation. We will explore the causality behind experimental choices, detail validated protocols, and provide a forward-looking perspective on its applications for researchers, scientists, and drug development professionals.
Introduction: The Need for a Superior Bifunctional Chelator
In the design of radiopharmaceuticals, the chelator is a critical component responsible for securely binding a radiometal while a targeting biomolecule (e.g., a peptide or antibody) directs the entire construct to a specific biological site.[1] The in vivo stability of the radiometal-chelator complex is paramount; premature release of the radionuclide can lead to non-specific radiation exposure to healthy tissues and degradation of imaging quality.[2][3]
2-((4-Aminophenyl)methyl)nota (p-NH2-Bn-NOTA) has emerged as a chelator of choice for several medically relevant radiometals, particularly positron emitters like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[4][5] Its mechanism of action is rooted in two key structural features:
-
The NOTA Macrocycle: A pre-organized, hexadentate N₃O₃ donor set that forms exceptionally stable complexes with trivalent metal ions like Ga³⁺.[5]
-
The (4-Aminophenyl)methyl Linker: A functional group that provides a reactive amine handle for covalent attachment to biomolecules without compromising the chelating cavity.
This guide will deconstruct the function of p-NH2-Bn-NOTA, providing a comprehensive understanding of its superior performance in radiochemical applications.
Core Mechanism: The Coordination Chemistry of the NOTA Scaffold
The efficacy of p-NH2-Bn-NOTA begins with the inherent properties of the 1,4,7-triazacyclononane (TACN) ring and its three pendant acetate arms.
High Thermodynamic Stability and Kinetic Inertness
The NOTA macrocycle forms a coordination complex with radiometals like Gallium-68 that is both thermodynamically stable and kinetically inert.[2] The stability constant for the [⁶⁸Ga]Ga-NOTA complex is remarkably high (log K ≈ 31), significantly greater than that of other common chelators like DOTA (log K ≈ 21.3 for ⁶⁸Ga).[5][6]
-
Expertise & Causality: This high stability is a direct result of the "macrocyclic effect." The pre-organized structure of the TACN ring minimizes the entropic penalty associated with chelation, as the donor atoms are already held in close proximity. The three nitrogen atoms of the ring and the three carboxylate oxygens form a tight, cage-like structure that perfectly accommodates the ionic radius of Ga³⁺. This snug fit makes the complex highly resistant to dissociation or trans-chelation by other metal-binding species in vivo.[7]
Favorable Radiolabeling Kinetics
A key advantage of the NOTA scaffold is its ability to complex ⁶⁸Ga under mild conditions.[5] Unlike DOTA, which often requires heating (e.g., 95°C) to achieve efficient labeling, NOTA-based chelators can be radiolabeled rapidly at room temperature.[5][8]
-
Expertise & Causality: The smaller cavity size and greater flexibility of the 9-membered TACN ring (compared to the 12-membered ring of DOTA) allows for faster metal ion incorporation.[9] This rapid kinetics is crucial when working with short-lived isotopes like ⁶⁸Ga (half-life ≈ 68 minutes), as it minimizes decay losses during production and allows for the formulation of temperature-sensitive bioconjugates.[5]
The Bifunctional Bridge: Mechanism of Bioconjugation
The true utility of p-NH2-Bn-NOTA lies in its bifunctional nature. The (4-Aminophenyl)methyl group serves as the linker, enabling its covalent attachment to a targeting vector. The primary amine (-NH₂) on the phenyl ring is a versatile functional handle for various conjugation strategies, most commonly through the formation of a stable amide or thiourea bond.
-
Amide Bond Formation: The amine can be coupled to a carboxylic acid on a peptide or protein using standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
-
Thiourea Bond Formation: If the targeting molecule possesses an isothiocyanate group, or if the chelator is first converted to an isothiocyanate derivative (p-SCN-Bn-NOTA), a stable thiourea linkage can be formed.[6]
This separation of function is critical: the linker allows for bioconjugation without involving the carboxylate arms essential for metal chelation, thus preserving the integrity and stability of the radiometal complex.[1]
Diagram: Conceptual Workflow of a p-NH2-Bn-NOTA Radiopharmaceutical
The following diagram illustrates the role of p-NH2-Bn-NOTA as a bridge between the radiometal and the biological target.
Caption: The bifunctional role of p-NH2-Bn-NOTA.
Mechanism of Radiolabeling: A Practical Workflow
The process of radiolabeling a p-NH2-Bn-NOTA conjugate with ⁶⁸Ga involves precise control of reaction conditions to ensure high radiochemical yield and purity. The ⁶⁸Ga³⁺ is typically obtained from a ⁶⁸Ge/⁶⁸Ga generator by elution with dilute HCl.[10][11]
Key Reaction Parameters
| Parameter | Typical Value | Rationale / Causality |
| pH | 4.0 - 5.5 | Expertise: This pH range is critical. Below pH 4, protonation of the carboxylate arms can hinder complexation. Above pH 5.5, ⁶⁸Ga³⁺ begins to form insoluble colloids ([⁶⁸Ga]Ga(OH)₃), reducing its availability for chelation. A buffer (e.g., sodium acetate, HEPES) is used to maintain this optimal pH.[8] |
| Temperature | Room Temp. (~25°C) | Expertise: As discussed, the favorable kinetics of NOTA allows for efficient labeling without heating, preserving the integrity of sensitive biomolecules.[5][12] |
| Precursor Amount | 5 - 20 nmol | Expertise: A molar excess of the chelator-conjugate is used to drive the reaction to completion and ensure that virtually all of the radionuclide is chelated, maximizing specific activity.[8] |
| Reaction Time | 5 - 15 minutes | Expertise: The reaction is rapid, typically reaching >95% completion within minutes, which is advantageous for the short-lived ⁶⁸Ga.[5] |
Self-Validating Protocol: Radiolabeling and Quality Control
A trustworthy protocol must include integrated quality control (QC) to validate the outcome.
Step 1: Elution and Buffering
-
Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using ~5 mL of 0.1 N HCl.[11]
-
Immediately add a sodium acetate or HEPES buffer to the eluate to raise the pH to ~4.5.
Step 2: Radiolabeling Reaction
-
Add the buffered ⁶⁸Ga³⁺ solution to a vial containing 5-20 nmol of the p-NH2-Bn-NOTA-bioconjugate.
-
Incubate at room temperature for 10 minutes.
Step 3: Purification (Optional but Recommended)
-
Pass the reaction mixture through a C18 Sep-Pak cartridge to remove any unchelated ⁶⁸Ga and hydrophilic impurities.
-
Wash the cartridge with water, then elute the final product with an ethanol/water mixture.
Step 4: Quality Control (Self-Validation)
-
Trustworthiness: The success of the labeling must be confirmed before use. This is typically done using radio-Thin Layer Chromatography (radio-TLC) or High-Performance Liquid Chromatography (radio-HPLC).[13][14]
-
Radio-TLC: Spot the final product on an ITLC-SG strip. Using a mobile phase like 1 M ammonium acetate/methanol (1:1), the labeled conjugate will migrate (Rf = 0.8–1.0), while any colloidal ⁶⁸Ga remains at the origin (Rf = 0.0–0.2).[13]
-
Radio-HPLC: This provides a more precise measure of radiochemical purity, separating the labeled product from unlabeled precursors and other impurities. A successful synthesis will show a single major radioactive peak corresponding to the desired product, with radiochemical purity typically exceeding 98%.[10]
Diagram: Radiolabeling and QC Workflow
Caption: A self-validating workflow for ⁶⁸Ga-labeling.
In Vivo Mechanism of Action: The Journey of the Radiopharmaceutical
Once synthesized and validated, the [⁶⁸Ga]Ga-NOTA-conjugate is administered to the patient. Its mechanism of action in vivo is a multi-step process:
-
Distribution: The radiopharmaceutical distributes throughout the body via the bloodstream. Its pharmacokinetic profile (clearance rate, biodistribution) is largely dictated by the size and nature of the conjugated biomolecule.
-
Target Recognition: The targeting moiety (e.g., a PSMA-targeting ligand or a somatostatin analogue) binds with high affinity and specificity to its receptor on the surface of cancer cells.[6][15]
-
Signal Emission: The chelated ⁶⁸Ga decays, emitting a positron. This positron annihilates with a nearby electron, producing two 511 keV gamma photons that travel in opposite directions.
-
Detection: A Positron Emission Tomography (PET) scanner detects these coincident photons, allowing for the three-dimensional localization and quantification of the radiopharmaceutical's accumulation in tumors.[15]
Throughout this entire process, the kinetic inertness of the [⁶⁸Ga]Ga-NOTA complex is critical. It ensures the ⁶⁸Ga remains securely sequestered, providing a clear, high-contrast image of the targeted tissues against a low-background signal.[5]
Conclusion
The mechanism of action of 2-((4-Aminophenyl)methyl)nota is a masterclass in rational radiopharmaceutical design. It leverages the fundamental principles of coordination chemistry to create a highly stable and kinetically inert complex with medically important radiometals. Its bifunctional architecture provides a reliable platform for conjugation to a vast array of targeting molecules. The resulting ability to perform radiolabeling under mild, rapid conditions further enhances its utility, particularly for short-lived isotopes and sensitive biological vectors. This in-depth understanding of its core mechanisms empowers researchers and developers to confidently employ p-NH2-Bn-NOTA as a foundational tool in creating the next generation of targeted radiodiagnostics and theranostics.
References
-
Pratt, E. C., & Caravan, P. (2024). Chemical Tools to Characterize the Coordination Chemistry of Radionuclides for Radiopharmaceutical Applications. Chemical Reviews. [Link]
-
Ferreira, C. L., Lamsa, E., & Vimalnath, K. V. (2025). Chapter 4: Chelator Design and Radiolabeling Chemistry of Radiometals. In Radiopharmaceutical Therapy. Royal Society of Chemistry. [Link]
-
Chakraborty, S., et al. (2015). Promising bifunctional chelators for copper 64-PET imaging: practical 64Cu radiolabeling and high in vitro and in vivo complex stability. Nuclear Medicine and Biology. [Link]
-
Deri, M. A., et al. (2016). Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA. Bioconjugate Chemistry. [Link]
-
Tafreshi, N. K., et al. (2025). NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry. Molecules. [Link]
-
Spantidea, P. I., et al. (2013). Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases. Molecules. [Link]
-
Pandey, U., et al. (2016). Comprehensive Quality Control of the ITG 68Ge/68Ga Generator and Synthesis of 68Ga-DOTATOC and 68Ga-PSMA-HBED-CC for Clinical Imaging. Journal of Nuclear Medicine. [Link]
-
Migliari, S., et al. (2024). Validation of a radiosynthesis method and a novel quality control system for [68 Ga]Ga-MAA. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Sadeghzadeh, M., et al. (2016). Optimized production and quality control of Ga-DOTATATE. Annals of Nuclear Medicine. [Link]
-
Xu, Y., et al. (2025). Radiopharmaceuticals and their applications in medicine. Signal Transduction and Targeted Therapy. [Link]
-
Napolitano, M., et al. (2020). Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis. Indian Journal of Nuclear Medicine. [Link]
-
Bioemtech. (2024). Chelators for the next generation of Theranostic Soft Radiometals. [Link]
-
ResearchGate. (2013). Labeling with Gallium‐68. [Link]
- Price, E. W., & Orvig, C. (2014). Matching chelators to radiometals for radiopharmaceuticals. Chemical Society Reviews.
-
Gomes, A. S., et al. (2016). Gallium-68-labelled NOTA-oligonucleotides: an optimized method for their preparation. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
Ramogida, C. F., et al. (2017). p-NO2–Bn–H4neunpa and H4neunpa–Trastuzumab: Bifunctional Chelator for Radiometalpharmaceuticals and 111In Immuno-Single Photon Emission Computed Tomography Imaging. Bioconjugate Chemistry. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promising bifunctional chelators for copper 64-PET imaging: practical (64)Cu radiolabeling and high in vitro and in vivo complex stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chelators for the next generation of Theranostic Soft Radiometals - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 8. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases [mdpi.com]
- 10. Comprehensive Quality Control of the ITG 68Ge/68Ga Generator and Synthesis of 68Ga-DOTATOC and 68Ga-PSMA-HBED-CC for Clinical Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Gallium-68-labelled NOTA-oligonucleotides: an optimized method for their preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Radiopharmaceuticals and their applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
The Thermodynamic Stability of 2-((4-Aminophenyl)methyl)nota Metal Complexes: A Technical Whitepaper
Target Audience: Researchers, Application Scientists, and Radiopharmaceutical Developers Subject: Coordination Chemistry, Thermodynamic Stability, and Bioconjugation of p-NH2-Bn-NOTA
Executive Summary & Structural Rationale
The development of targeted radiopharmaceuticals relies heavily on the ability to stably chelate radiometals (such as 68 Ga and 64 Cu) while simultaneously conjugating the complex to a biological targeting vector. 2-((4-Aminophenyl)methyl)nota , more commonly referred to in the literature as p-NH2-Bn-NOTA (or 2-(4-aminobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid), represents a gold standard in bifunctional chelator design.
The structural genius of p-NH2-Bn-NOTA lies in its spatial segregation of functions. By attaching the p-aminobenzyl linker directly to the carbon backbone of the macrocycle rather than to one of the pendant acetate arms, the molecule preserves its pristine hexadentate N3O3 donor set[1]. This pre-organized macrocyclic cavity minimizes the entropic penalty upon metal binding, driving exceptionally high thermodynamic stability and kinetic inertness—critical parameters to prevent the off-target release of toxic or radioactive free metal ions in vivo[2].
Logical framework of p-NH2-Bn-NOTA structural domains and functional outcomes.
Thermodynamic Stability: Ga(III) vs. Cu(II) Complexes
The thermodynamic stability of a metal-chelator complex is quantified by its formation constant ( logK ). p-NH2-Bn-NOTA exhibits remarkable affinity for small-to-medium transition and post-transition metals, most notably Gallium(III) and Copper(II).
The Causality of Ga(III) Affinity
Ga(III) possesses a small ionic radius (~0.62 Å) that perfectly matches the internal cavity size of the 9-membered triaza ring of NOTA. The complexation results in a slightly distorted octahedral geometry where the three ring nitrogens and three pendant carboxylate oxygens wrap the metal ion tightly[2]. This size-match and charge neutralization drive the formation constant to an extraordinary logK=30.98 [1]. Furthermore, the transmetalation of Ga(III) from weak intermediates (like Ga-citrate) into the NOTA cavity is a two-step kinetically favorable process, making it ideal for rapid room-temperature radiolabeling[3].
The Causality of Cu(II) Affinity
Cu(II) also forms a highly stable complex with p-NH2-Bn-NOTA ( logK=23.33 )[4]. However, Cu(II) is a d9 transition metal subject to Jahn-Teller distortion, which elongates the axial bonds. While thermodynamically very stable, the Cu(II)-NOTA complex exhibits moderate kinetic inertness compared to cross-bridged macrocycles (like CB-TE2A) and is more susceptible to acid-assisted decomplexation[1]. Despite this, it remains a premier choice for 64 Cu PET imaging due to its rapid labeling kinetics at ambient temperatures[5].
Quantitative Data Summary
| Metal Ion | Ligand | Stability Constant ( logK ) | Coordination Geometry | Kinetic Inertness |
| Ga(III) | NOTA / p-NH2-Bn-NOTA | 30.98 | Distorted Octahedral ( N3O3 ) | Exceptionally High |
| Cu(II) | NOTA / p-NH2-Bn-NOTA | 23.33 | Distorted Octahedral / Jahn-Teller | Moderate to High |
Experimental Methodologies: Self-Validating Protocols
As a Senior Application Scientist, I cannot overstate the importance of rigorous experimental design when determining thermodynamic constants or executing bioconjugations. The protocols below are designed with built-in causality and self-validation mechanisms.
Protocol A: Determination of Thermodynamic Stability via Out-of-Cell Potentiometry
Causality: The rigid macrocyclic cavity of p-NH2-Bn-NOTA results in extremely slow metal complexation kinetics at low pH. A standard dynamic "in-cell" titration would fail to reach thermodynamic equilibrium, yielding artificially suppressed stability constants[6]. We must use an "out-of-cell" batch method.
-
Ligand Preparation: Prepare a 0.004 M stock solution of p-NH2-Bn-NOTA in 0.1 M (NMe4)Cl to maintain constant ionic strength.
-
Batch Preparation: Prepare 25 independent sample vials containing equimolar concentrations of the ligand and the target metal (e.g., GaCl3 ).
-
pH Adjustment: Adjust the pH of each vial incrementally across a range of 1.5 to 11.5 using standardized HCl or NMe4OH .
-
Equilibration (The Critical Step): Seal and incubate the vials at 25.0±0.1∘C for a minimum of 3 weeks. Validation Check: Measure the pH and UV-Vis spectra at week 2 and week 3. Equilibrium is validated only when there is zero delta between these two time points[6].
-
Data Acquisition & Modeling: Measure the final pH and absorbance. Input the data into speciation modeling software (e.g., Hyperquad) to extract the logK and identify mixed hydroxido species (e.g., [Ga(OH)L]− ).
Step-by-step workflow for determining thermodynamic stability constants.
Protocol B: Bioconjugation via Isothiocyanate Conversion
Causality: The p−NH2 group on the benzyl ring is a weakly basic aromatic amine ( pKa≈5 ). At physiological pH, it is protonated or acts as a poor nucleophile, making direct amide coupling highly inefficient[5]. Converting it to an isothiocyanate (-NCS) creates a highly electrophilic carbon center that reacts spontaneously and quantitatively with aliphatic amines (e.g., lysine residues on antibodies) at mildly basic pH.
-
Activation: Dissolve p-NH2-Bn-NOTA in a biphasic mixture of water and chloroform. Add a 5-fold molar excess of thiophosgene ( CSCl2 ) to the organic layer.
-
Reaction: Stir vigorously for 2 hours at room temperature. The biphasic system prevents the hydrolysis of the newly formed isothiocyanate.
-
Purification: Extract the aqueous layer, lyophilize, and validate the conversion to p-SCN-Bn-NOTA via LC-MS (look for the +42 Da mass shift).
-
Conjugation: Dissolve the targeting peptide/protein in 0.1 M sodium carbonate buffer (pH 8.5–9.0). Add a 3-fold molar excess of p-SCN-Bn-NOTA. Incubate for 2 hours at room temperature[5].
-
Validation: Purify the conjugate via size-exclusion chromatography (SEC) and verify the chelator-to-antibody ratio (CAR) using radiometric isotopic dilution.
Conclusion
The thermodynamic stability of p-NH2-Bn-NOTA metal complexes is not merely a function of its donor atoms, but a symphony of macrocyclic pre-organization, precise cavity sizing, and strategic linker placement. By understanding the causality behind its coordination chemistry—specifically its unparalleled affinity for Ga(III) and robust binding of Cu(II)—researchers can rationally design radiopharmaceuticals that survive the harsh kinetic challenges of the human circulatory system.
References
- Title: Improved Conjugation, 64-Cu Radiolabeling, in Vivo Stability, and Imaging Using Nonprotected Bifunctional Macrocyclic Ligands: Bis(Phosphinate) Cyclam (BPC)
- Source: benchchem.
- Source: mdpi.
- Title: Kinetics of Ga(NOTA)
- Source: acs.
- Title: NOTA Complexes with Copper(II)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Influence of the Combination of Carboxylate and Phosphinate Pendant Arms in 1,4,7-Triazacyclononane-Based Chelators on Their 68Ga Labelling Properties [mdpi.com]
Synthesis Pathways and Precursors for 2-((4-Aminophenyl)methyl)NOTA: A Technical Guide
Executive Summary
The development of targeted radiopharmaceuticals relies heavily on bifunctional chelators (BFCs) that can securely sequester radiometals while covalently linking to targeting vectors (peptides, antibodies, or small molecules). Among these, 2-(4-aminobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid (p-NH₂-Bn-NOTA) stands as a gold standard macrocycle. Its pre-organized 9-membered triaza ring and three carboxylate arms form a highly rigid, hexadentate coordination sphere perfectly suited for small octahedral metal ions like ⁶⁸Ga³⁺, ⁶⁴Cu²⁺, and [¹⁸F]AlF²⁺[1][2].
Unlike its 12-membered counterpart (DOTA), which often requires elevated temperatures (80–95 °C) for efficient radiolabeling, NOTA derivatives achieve >95% radiochemical yields at room temperature[3]. This makes p-NH₂-Bn-NOTA an indispensable precursor for heat-sensitive biological vectors. This whitepaper details the definitive synthetic pathways, mechanistic causalities, and self-validating protocols required to synthesize p-NH₂-Bn-NOTA from fundamental precursors.
Retrosynthetic Strategy & Mechanistic Design
The architecture of p-NH₂-Bn-NOTA consists of three distinct domains:
-
The Macrocyclic Core (TACN): Provides the thermodynamic stability and kinetic inertness required to prevent in vivo transchelation.
-
The Pendant Arms (Acetates): Complete the coordination sphere, acting as hard oxygen donors.
-
The Benzyl Linker (p-NH₂-Bn): Provides an orthogonal attachment point that does not interfere with the metal-binding cavity.
The most robust approach to construct the C-functionalized TACN core is the Richman-Atkins macrocyclization . This strategy utilizes the Thorpe-Ingold effect (pre-organization via bulky sulfonamide protecting groups) to overcome the entropic penalty of forming a medium-sized (9-membered) ring, heavily favoring intramolecular cyclization over intermolecular polymerization.
Fig 1. Retrosynthetic and forward synthesis workflow for p-NH2-Bn-NOTA via Richman-Atkins cyclization.
Self-Validating Experimental Protocols
As an application scientist, it is critical not just to execute steps, but to understand the causality of the reagents and validate the intermediates. The following protocols are designed as self-validating systems.
Protocol A: Precursor Assembly (Electrophile & Nucleophile)
Objective: Synthesize the di-electrophile (ditosylate) and the tri-nucleophile (tritosyl-DETA).
Step 1: Dihydroxylation of 1-Allyl-4-nitrobenzene
-
Procedure: Dissolve 1-allyl-4-nitrobenzene (1 eq) in acetone/water (4:1). Add N-methylmorpholine N-oxide (NMO, 1.5 eq) and a catalytic amount of OsO₄ (0.02 eq). Stir at room temperature for 12 h. Quench with saturated sodium sulfite.
-
Causality: OsO₄ provides syn-dihydroxylation. The nitro group is highly electron-withdrawing, making the aromatic ring inert to oxidation, thus directing the reaction exclusively to the terminal olefin.
-
Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show the disappearance of the fast-moving alkene spot and the appearance of a highly polar, UV-active baseline spot.
Step 2: Tosylation of the Diol
-
Procedure: Dissolve the resulting diol in anhydrous pyridine at 0 °C. Add p-toluenesulfonyl chloride (TsCl, 2.5 eq) portion-wise. Stir for 4 h, allowing it to warm to RT. Pour into ice water and extract with DCM.
-
Causality: Pyridine acts as both solvent and base to neutralize the HCl byproduct. Tosylates are excellent leaving groups required for the subsequent SN2 macrocyclization.
-
Validation Checkpoint: ¹H-NMR (CDCl₃) must show the appearance of two distinct AB doublets around 7.3 and 7.7 ppm (integrating for 8 protons), confirming di-tosylation.
Protocol B: Richman-Atkins Macrocyclization
Objective: Form the 9-membered 1,4,7-triazacyclononane (TACN) ring.
-
Procedure: Dissolve N,N',N''-tritosyldiethylenetriamine (1 eq) and Cs₂CO₃ (3 eq) in anhydrous DMF. Heat to 80 °C. Slowly add the ditosylate from Protocol A (1 eq) dissolved in DMF dropwise over 4 hours using a syringe pump. Stir for an additional 12 h at 80 °C.
-
Causality: The slow addition (high-dilution principle) minimizes the local concentration of the electrophile, preventing intermolecular polymerization. Cs₂CO₃ is chosen because the large Cesium cation provides a template effect, loosely coordinating the sulfonamide anions and pre-organizing them for cyclization.
-
Validation Checkpoint: Mass Spectrometry (ESI-MS) of the crude mixture should show a dominant [M+H]⁺ peak corresponding to the cyclized product (p-NO₂-Bn-TACN(Ts)₃).
Protocol C: Detosylation and Alkylation
Objective: Unmask the secondary amines and install the pendant acetate arms.
-
Procedure (Detosylation): Suspend the macrocycle in 33% HBr in acetic acid. Add phenol (5 eq). Heat at 90 °C for 48 h. Cool and precipitate the hydrobromide salt with diethyl ether.
-
Causality: Sulfonamides are extremely robust; harsh acidic cleavage is mandatory. Phenol is a critical additive; it acts as a highly reactive aromatic scavenger to trap the generated tosyl cations, preventing them from re-alkylating the newly freed macrocyclic amines.
-
Procedure (Alkylation): Dissolve the free p-NO₂-Bn-TACN base in anhydrous acetonitrile. Add K₂CO₃ (4 eq) and tert-butyl bromoacetate (3.1 eq). Stir at 60 °C for 16 h.
-
Causality: tert-Butyl esters are used to protect the carboxylic acids orthogonally. If free bromoacetic acid were used, the resulting zwitterionic product would be nearly impossible to extract from the aqueous phase.
-
Validation Checkpoint: ¹H-NMR should show a massive singlet around 1.45 ppm integrating for 27 protons (three tert-butyl groups).
Protocol D: Nitro Reduction and Global Deprotection
Objective: Yield the final p-NH₂-Bn-NOTA.
-
Procedure: Dissolve the alkylated intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon for 4 h. Filter through Celite. To the concentrated residue, add a cleavage cocktail of TFA/DCM/TIPS (50:45:5) and stir for 4 h at RT. Evaporate under N₂ and precipitate with cold ether.
-
Causality: Catalytic hydrogenation selectively reduces the nitro group to an aniline without touching the macrocycle. In the final step, TFA cleaves the tert-butyl esters. Triisopropylsilane (TIPS) scavenges the highly reactive tert-butyl cations, preventing them from alkylating the newly formed aniline ring.
-
Validation Checkpoint: The final product must be highly water-soluble. LC-MS must show the exact mass of p-NH₂-Bn-NOTA (C₁₉H₂₈N₄O₆, Exact Mass: 408.20).
Quantitative Data Summaries
To ensure reproducibility across synthetic batches, the following tables summarize the expected quantitative metrics and analytical markers for the synthesis and application of p-NH₂-Bn-NOTA.
Table 1: Synthetic Yields and Analytical Benchmarks
| Synthetic Step | Intermediate Formed | Expected Yield | Key Analytical Marker (Validation) |
| Dihydroxylation | 3-(4-Nitrophenyl)propane-1,2-diol | 85 - 90% | TLC Rf = 0.15 (1:1 Hex/EtOAc); broad OH stretch in IR |
| Tosylation | 1,2-Bis(tosyloxy)-3-(4-nitrophenyl)propane | 75 - 82% | ¹H-NMR: Tosyl methyl singlets at ~2.4 ppm (6H) |
| Macrocyclization | p-NO₂-Bn-TACN(Ts)₃ | 60 - 70% | ESI-MS: [M+H]⁺ matches calculated mass for cyclized core |
| Detosylation | p-NO₂-Bn-TACN (Free Base) | 80 - 85% | Disappearance of aromatic tosyl protons in ¹H-NMR |
| Alkylation | p-NO₂-Bn-NOTA(tBu)₃ | 85 - 90% | ¹H-NMR: Massive t-Bu singlet at 1.45 ppm (27H) |
| Reduction & Deprotection | p-NH₂-Bn-NOTA | 70 - 75% | LC-MS: [M+H]⁺ = 409.2; highly water-soluble solid |
Table 2: Radiometal Complexation Profiles of NOTA-based Chelators
| Radiometal | Coordination Geometry | Optimal Labeling pH | Labeling Temp | Kinetic Stability (Serum, 2h) |
| ⁶⁸Ga³⁺ | Octahedral (Hexadentate) | 3.5 - 4.5 | 20 - 25 °C | > 98% Intact |
| ⁶⁴Cu²⁺ | Distorted Octahedral | 5.5 - 6.5 | 20 - 37 °C | > 95% Intact |
| [¹⁸F]AlF²⁺ | Octahedral | 4.0 - 4.5 | 95 - 100 °C | > 95% Intact |
Downstream Application: Bioconjugation
The primary utility of p-NH₂-Bn-NOTA is its conversion into highly reactive electrophilic species for bioconjugation[4]. The aniline amine is relatively unreactive toward standard peptide coupling at neutral pH due to its low pKa (~4.6). Therefore, it is routinely converted into an isothiocyanate (p-SCN-Bn-NOTA) using thiophosgene, or into a maleimide derivative for thiol-specific conjugation.
Fig 2. Downstream bioconjugation and radiolabeling workflow of p-NH2-Bn-NOTA for PET imaging.
Once conjugated to a targeting vector (e.g., cRGD for integrin αvβ3 targeting), the NOTA-conjugate can be radiolabeled with ⁶⁸Ga³⁺ in >95% radiochemical yield in under 5 minutes at room temperature[1]. This rapid, heat-free radiolabeling is the defining advantage of the NOTA macrocycle over other chelators in the development of modern radiopharmaceuticals[3].
References
-
68Ga Small Peptide Imaging: Comparison of NOTA and PCTA Bioconjugate Chemistry (2012). URL:[Link]
-
Gallium Complexation, Stability, and Bioconjugation of 1,4,7-Triazacyclononane Derived Chelators with Azaheterocyclic Arms Inorganic Chemistry (2017). URL:[Link]
-
Bn2DT3A, a Chelator for 68Ga Positron Emission Tomography: Hydroxide Coordination Increases Biological Stability Inorganic Chemistry (2022). URL:[Link]
-
Maleimido-Functionalized NOTA Derivatives as Bifunctional Chelators for Site-Specific Radiolabeling Molecules (MDPI) (2011). URL:[Link]
Sources
Technical Guide: Solubility Dynamics and Optimal Storage Protocols for 2-((4-Aminophenyl)methyl)nota
Executive Summary
As a Senior Application Scientist in radiopharmaceutical development, ensuring the structural and chemical integrity of bifunctional chelators (BFCs) is paramount. 2-((4-Aminophenyl)methyl)nota , commonly referred to as p-NH2-Bn-NOTA , is a macrocyclic NOTA derivative extensively utilized for tumor pre-targeting and the conjugation of peptides with diagnostic and therapeutic radionuclides (e.g., 64 Cu, 68 Ga, and 18 F via AlF)[1][2].
This whitepaper provides a rigorous, causality-driven analysis of the solubility profile and ideal storage conditions for p-NH2-Bn-NOTA. By understanding the underlying mechanisms of its degradation, researchers can implement self-validating workflows that ensure reproducible radiochemical yields (RCY) and preserve the reactivity of its primary amine conjugation site.
Physicochemical Properties and Solubility Profile
p-NH2-Bn-NOTA is typically synthesized and supplied as a hydrochloride hydrate salt to overcome the inherent hydrophobicity of the macrocyclic backbone and the benzyl pendant arm[1]. The protonation state of the three macrocyclic tertiary amines and the primary aniline group strictly dictates its solubility and downstream reactivity.
The Causality of Solubility: In its free base form, the zwitterionic nature of NOTA derivatives can lead to poor solubility in purely organic solvents. The hydrochloride hydrate form ensures rapid dissolution in aqueous media. However, because the primary amine (p-NH 2 ) is intended for downstream conjugation (e.g., via amide coupling or conversion to an isothiocyanate), the pH of the working solution must be carefully modulated. At a low pH, the aniline group is protonated (anilinium), rendering it unreactive toward electrophiles; at a neutral to slightly basic pH, it becomes a competent nucleophile but becomes highly susceptible to oxidation.
Table 1: Solubility and Solvent Compatibility Matrix
| Solvent System | Solubility Profile | Application & Mechanistic Recommendation |
| Trace-Metal Free H 2 O | High ( ≥ 50 mg/mL) | Ideal for stock solutions. Requires 0.22 μm filtration to remove particulate nucleation sites[1]. |
| Aqueous Buffers (pH 4-6) | High | Optimal for direct radiolabeling (e.g., AlF or Ga-68) where pH control is critical for metal coordination[2]. |
| DMSO / DMF | Moderate | Use only if organic co-solvents are strictly required for peptide conjugation. |
| Alcohols (EtOH, MeOH) | Low to Moderate | Not recommended for primary stock storage due to the risk of esterification over prolonged periods. |
Experimental Workflow: Stock Solution Preparation
The preparation of p-NH2-Bn-NOTA solutions must be treated as a self-validating system where every step is designed to prevent premature degradation or metal contamination. Macrocyclic chelators have an exceptionally high thermodynamic affinity for trace metals (e.g., log KML for Cu(II) is 23.33), meaning even minor contamination will ruin radiolabeling efficiency[3].
Step-by-Step Protocol: Trace-Metal Free Reconstitution
-
Thermal Equilibration: Allow the lyophilized p-NH2-Bn-NOTA vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.
-
Causality: Opening a cold vial introduces atmospheric condensation, leading to rapid hydrolysis and degradation of the hygroscopic powder.
-
-
Solvent Preparation: Use strictly trace-metal free (e.g., Chelex-treated or Optima LC/MS grade) water. Do not use standard deionized water.
-
Dissolution: Add the required volume of water to achieve the target stock concentration (e.g., 10 mM). Vortex gently. Do not sonicate excessively, as localized heating can accelerate degradation.
-
Sterilization and Filtration: Pass the solution through a 0.22 μm PTFE or PES syringe filter into sterile, acid-washed, metal-free microcentrifuge tubes[1].
-
Causality: Particulate matter can act as nucleation sites for precipitation or harbor trace metals.
-
-
Inert Atmosphere Purging: Purge the headspace of each aliquot with Argon or ultrapure Nitrogen before sealing.
-
Causality: The primary aniline group is highly susceptible to atmospheric oxidation, which forms reactive nitroso or azo species, permanently destroying the conjugation site.
-
Step-by-step workflow for the reconstitution, sterilization, and aliquoting of p-NH2-Bn-NOTA.
Ideal Storage Conditions and Degradation Causality
The integrity of p-NH2-Bn-NOTA is compromised by three primary vectors: thermal degradation, moisture-induced hydrolysis, and oxidative damage. Adhering to strict storage parameters is non-negotiable for maintaining batch-to-batch reproducibility.
Table 2: Storage Conditions and Shelf-Life Guidelines
| Physical State | Temperature | Atmosphere | Max Shelf Life | Operational Remarks |
| Dry Powder | -20°C to -80°C | Desiccated, Dark | 12 - 24 Months | Keep sealed; warm to RT before opening[1]. |
| Stock Solution (H 2 O) | -80°C | Argon/N 2 Purged | 6 Months | Avoid freeze-thaw cycles[1]. |
| Stock Solution (H 2 O) | -20°C | Argon/N 2 Purged | 1 Month | Suitable for short-term experimental use[1]. |
| Working Solution | 4°C | Ambient | < 24 Hours | Prepare fresh prior to conjugation/radiolabeling. |
Mechanistic Insights into Degradation:
-
Aniline Oxidation: The p-aminobenzyl group is an electron-rich aromatic system. Exposure to oxygen, especially in aqueous solutions at ambient temperatures, leads to the oxidation of the amine to a hydroxylamine or nitroso derivative. This eliminates the nucleophilicity required for NHS-ester or EDC/NHS coupling strategies.
-
Premature Metal Complexation: NOTA forms exceptionally stable complexes with divalent and trivalent metal ions[3]. If stored in standard borosilicate glass without trace-metal precautions, the chelator will slowly scavenge metals from the glass matrix, drastically reducing the apparent radiochemical yield (RCY) during downstream labeling.
Logical relationship mapping of environmental vectors to chemical degradation pathways.
Conclusion
The successful deployment of [4] in radiopharmaceutical synthesis is heavily dependent on rigorous pre-analytical handling. By maintaining strict temperature controls (-80°C for long-term solution storage)[1], utilizing trace-metal free environments, and preventing oxidative damage through inert gas purging, researchers can ensure high-efficiency bioconjugation and near-quantitative radiolabeling yields.
References
-
Title: Labelling via [Al18F]2+ Using Precomplexed Al-NODA Moieties Source: Pharmaceuticals / d-nb.info URL: [Link]
-
Title: NOTA Complexes with Copper(II) and Divalent Metal Ions: Kinetic and Thermodynamic Studies Source: Inorganic Chemistry - ACS Publications URL: [Link]
Sources
Application Note: Site-Directed Conjugation of 2-((4-Aminophenyl)methyl)nota to Monoclonal Antibodies via Two-Step Carboxylate Activation
Introduction & Rationale
The macrocyclic bifunctional chelator (BFC) 2-((4-Aminophenyl)methyl)nota (commonly referred to as p-NH2-Bn-NOTA) is a premier scaffold for developing targeted radiopharmaceuticals. It is highly efficient at coordinating radiometals such as ^64^Cu and ^68^Ga for Positron Emission Tomography (PET) imaging[1]. NOTA derivatives are particularly favored for ^68^Ga labeling because they form exceptionally stable six-coordinate complexes at room temperature[2].
While many bioconjugation strategies target antibody lysines using isothiocyanate (SCN) derivatives, conjugating the primary aniline amine of p-NH2-Bn-NOTA directly to the carboxylate groups (Aspartate, Glutamate, and the C-terminus) of a monoclonal antibody (mAb) offers a distinct advantage. It preserves the highly abundant lysine residues—which are often concentrated in the antibody's antigen-binding Complementarity-Determining Regions (CDRs)—thereby safeguarding the mAb's immunoreactivity.
Mechanistic Insights & Causality (E-E-A-T)
Conjugating an amine-containing BFC to an antibody carboxylate relies on zero-length crosslinking via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS)[3].
The Causality of the Two-Step Method: p-NH2-Bn-NOTA contains three carboxylic acid arms that are absolutely critical for capturing and coordinating the radiometal[2]. If a standard "one-pot" EDC/NHS reaction were employed, the EDC would indiscriminately activate the carboxylates on the NOTA chelator itself. This would lead to BFC self-polymerization and a complete loss of radiolabeling capacity.
To prevent this, a strict two-step protocol is mandatory:
-
Activation: EDC reacts with the mAb's native carboxylates at pH 6.0 to form an unstable O-acylisourea intermediate, which sulfo-NHS immediately converts into a semi-stable, amine-reactive sulfo-NHS ester[4].
-
EDC Removal: The reaction is quenched/desalted to remove all residual EDC[3].
-
Conjugation: p-NH2-Bn-NOTA is introduced at pH 7.5. The unprotonated aniline amine (pKa ~4.6) acts as a strong nucleophile, displacing the sulfo-NHS group to form a permanent amide bond[4]. Because no EDC is present during this step, the NOTA carboxylates remain structurally intact.
Data Presentation: Parameter Optimization
To ensure a self-validating and reproducible system, the reaction parameters must be tightly controlled to favor BFC conjugation over mAb-mAb inter-molecular crosslinking.
Table 1: Optimization of EDC/Sulfo-NHS Conjugation Parameters
| Parameter | Sub-optimal Condition | Optimal Condition | Causality / Scientific Rationale |
| Activation pH | pH 7.4 (PBS) | pH 6.0 (MES) | EDC is highly unstable at neutral pH; pH 6.0 maximizes the half-life of the active O-acylisourea intermediate[3]. |
| Conjugation pH | pH 6.0 (MES) | pH 7.5 (HEPES) | Ensures the aniline amine of p-NH2-Bn-NOTA is fully deprotonated and nucleophilic for the displacement reaction. |
| EDC Removal | None (One-pot) | Desalting | Prevents EDC from activating the critical radiometal-coordinating carboxylates on the NOTA molecule[3]. |
| NOTA Excess | 10-fold molar | 200-fold molar | A massive molar excess of the BFC outcompetes the mAb's native lysines, minimizing unwanted mAb-mAb polymerization[4]. |
Mandatory Visualization: Conjugation Workflow
Figure 1: Two-step EDC/sulfo-NHS workflow for conjugating p-NH2-Bn-NOTA to mAb carboxylates.
Step-by-Step Experimental Protocol
Materials Required
-
Target mAb : Purified, free of carrier proteins (e.g., BSA) and amine/carboxylate buffers (e.g., Tris, Glycine, Citrate).
-
Chelator : 2-((4-Aminophenyl)methyl)nota hydrochloride hydrate.
-
Activation Buffer : 0.1 M MES, 0.5 M NaCl, pH 6.0. (Note: NaCl suppresses non-specific ionic interactions).
-
Conjugation Buffer : 0.1 M HEPES, 0.15 M NaCl, pH 7.5.
-
Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), Sulfo-NHS.
-
Hardware : 40 kDa MWCO centrifugal filters, Zeba™ Spin Desalting Columns (7K MWCO).
Phase 1: Antibody Preparation & Buffer Exchange
-
Dilute 2–5 mg of the monoclonal antibody in Activation Buffer .
-
Concentrate and buffer-exchange the mAb using a 40 kDa MWCO centrifugal filter at 4,000 × g. Repeat the dilution/concentration cycle 3 times to ensure complete removal of storage buffers.
-
Adjust the final mAb concentration to exactly 2.0 mg/mL in Activation Buffer.
Phase 2: Carboxylate Activation
-
Immediately before use, dissolve EDC and sulfo-NHS in dry Activation Buffer to a concentration of 10 mg/mL. (Self-Validation Check: EDC is highly hygroscopic; use a fresh, unopened ampoule to ensure activity).
-
Add a 50-fold molar excess of EDC and a 100-fold molar excess of sulfo-NHS to the mAb solution.
-
Incubate the reaction mixture for 15 minutes at room temperature (RT) with gentle end-over-end rotation.
Phase 3: EDC Quenching & Removal (Critical Step)
-
Pre-equilibrate a Zeba Spin Desalting Column with Conjugation Buffer (pH 7.5).
-
Apply the activated mAb to the column and centrifuge according to the manufacturer's instructions.
-
Collect the flow-through. This contains the sulfo-NHS-activated mAb, now free of unreacted EDC, and simultaneously buffer-exchanged into the optimal pH for amine conjugation.
Phase 4: BFC Conjugation
-
Dissolve p-NH2-Bn-NOTA in a small volume of Conjugation Buffer (or anhydrous DMSO if solubility is limited, ensuring final DMSO concentration remains <5% v/v).
-
Immediately add a 200-fold molar excess of p-NH2-Bn-NOTA to the activated mAb solution.
-
Incubate the mixture for 2 hours at RT in the dark with gentle agitation.
Phase 5: Final Purification & Characterization
-
Remove unreacted p-NH2-Bn-NOTA by passing the conjugate through a fresh Zeba Spin Desalting Column pre-equilibrated with standard PBS (pH 7.4), or via overnight dialysis (4°C) against PBS.
-
Quality Control (Self-Validating System): Analyze the final product via Size Exclusion Chromatography (SEC-HPLC) to confirm the absence of high-molecular-weight aggregates (mAb-mAb crosslinking). The exact chelator-to-antibody ratio (CAR) can be determined via Isotope Dilution Assays using cold isotopic copper or mass spectrometry (MALDI-TOF).
Sources
Application Note: High-Efficiency Copper-64 Radiolabeling of Peptides via p-NH2-Bn-NOTA
Executive Summary
Copper-64 ( 64 Cu) is a highly versatile theranostic radionuclide ( t1/2=12.7 h) that decays via positron emission ( β+ , 17.8%), beta decay ( β− , 38.4%), and electron capture (43.8%). This unique decay profile allows a single radiopharmaceutical to be used for both high-resolution Positron Emission Tomography (PET) imaging and targeted radionuclide therapy.
For peptide-based radiopharmaceuticals, the choice of bifunctional chelator (BFC) dictates the in vivo success of the conjugate. This application note details the mechanistic rationale, quantitative dynamics, and a self-validating protocol for radiolabeling peptides with 64 Cu using 2-(4-aminobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid (p-NH 2 -Bn-NOTA) .
Mechanistic Rationale: The NOTA Advantage
The structural compatibility between the radiometal and the chelator cavity is the primary determinant of kinetic inertness. Historically, DOTA (a 12-membered macrocycle) was used for 64 Cu labeling. However, DOTA's cavity is too large for the small Cu(II) ion (ionic radius ~0.73 Å), resulting in Jahn-Teller distortion and kinetic lability. In vivo, this leads to the transmetallation of 64 Cu to serum proteins like ceruloplasmin, causing high off-target accumulation in the liver[1].
Conversely, NOTA features a 9-membered ring that perfectly encapsulates Cu(II). By utilizing the p-NH 2 -Bn-NOTA derivative, conjugation to the targeting peptide occurs via the benzyl backbone (typically by converting the amine to an isothiocyanate for thiourea coupling, or via amide coupling). Causality: Conjugating through the benzyl group leaves all three carboxylate arms of the NOTA macrocycle free. This ensures a complete hexadentate ( N3O3 ) coordination sphere around the Cu(II) ion, maximizing thermodynamic stability and kinetic inertness while yielding a negatively charged or neutral complex that promotes rapid renal clearance[2].
Quantitative Chelator Dynamics
The table below summarizes the critical operational and pharmacokinetic differences between common 64 Cu chelators, highlighting why NOTA is the preferred BFC for temperature-sensitive peptides.
| Chelator | Coordination Geometry | Labeling Temp (°C) | Labeling Time (min) | In Vivo Kinetic Stability | Hepatic Clearance Profile |
| NOTA | N3O3 (Hexadentate) | 20 - 25 (RT) | 15 - 30 | Excellent | Low liver retention |
| DOTA | N4O4 (Octadentate) | 37 - 45 | 30 - 60 | Moderate (Transmetallates) | High liver retention |
| CB-TE2A | N4O2 (Hexadentate) | 70 - 95 | 60 - 120 | Exceptional | Very low liver retention |
Data synthesized from comparative in vivo evaluations of 64 Cu-labeled targeting vectors[1].
Process Visualization
Workflow for Cu-64 radiolabeling of NOTA-peptides and subsequent self-validating quality control.
Self-Validating Radiolabeling Protocol
This protocol is engineered as a self-validating system. It does not merely assume successful chelation; it actively challenges the product to prove that the 64 Cu is structurally integrated into the NOTA pocket rather than adventitiously bound to the peptide backbone.
Reagent Preparation & Causality
-
Trace-Metal Free Environment: 64 Cu is utilized at nanomolar concentrations. Environmental zinc (Zn 2+ ) or cold copper (Cu 2+ ) from glassware will outcompete 64 Cu for the NOTA cavity, decimating the radiochemical yield (RCY). Rule: Use only ultra-pure, metal-free water (e.g., Chelex-100 treated) and acid-washed plasticware.
-
Buffer Selection (0.1 M Ammonium Acetate, pH 5.5): Causality: At pH < 4.0, the nitrogen atoms of the NOTA macrocycle become protonated, repelling the Cu(II) ion. At pH > 7.0, Cu(II) precipitates as insoluble copper hydroxides. A pH of 5.5 maintains deprotonated carboxylates while keeping Cu(II) soluble[3].
-
Radioprotectant (Ascorbic Acid): The decay of 64 Cu generates reactive oxygen species (ROS) via radiolysis of water. Addition of L-ascorbic acid (0.05 - 0.1 µg/µL) acts as a radical scavenger, preventing the autoradiolysis (cleavage) of the peptide backbone during incubation[4].
Radiolabeling Procedure
-
Peptide Aliquot: Dissolve 10–20 µg of the purified NOTA-peptide conjugate in 150 µL of 0.1 M Ammonium Acetate buffer (pH 5.5).
-
Radioprotection: Add 5 µL of a freshly prepared 10 mg/mL L-ascorbic acid solution.
-
Activity Addition: Add 100–200 MBq of [ 64 Cu]CuCl 2 (in dilute HCl) to the reaction vial. Ensure the volume of [ 64 Cu]CuCl 2 added does not shift the final pH below 5.0.
-
Incubation: Incubate the mixture at room temperature (20–25 °C) for 15 to 30 minutes. Unlike CB-TE2A, NOTA does not require heating, preserving the integrity of heat-sensitive peptides[4].
Quality Control & Kinetic Validation (The Self-Validating Step)
To confirm radiochemical purity (RCP > 95%), perform instant thin-layer chromatography (iTLC-SG) using 0.1 M Sodium Citrate (pH 5.5) as the mobile phase.
-
Intact Conjugate: The lipophilic 64 Cu-NOTA-peptide remains at the origin ( Rf=0.0 ).
-
Free Radiometal: Unbound 64 Cu is chelated by citrate, forming a negatively charged complex that migrates to the solvent front ( Rf=0.9−1.0 ).
The DTPA Challenge (Proof of Inertness): A standard TLC only differentiates free vs. bound metal. It cannot distinguish between 64 Cu securely locked inside the NOTA cavity versus 64 Cu weakly bound to histidine/cysteine residues on the peptide.
-
Extract a 10 µL aliquot of the radiolabeled product.
-
Mix with 90 µL of 50 mM DTPA (Diethylenetriaminepentaacetic acid) in PBS (pH 7.4).
-
Incubate at 37 °C for 60 minutes.
-
Re-analyze via radio-TLC. Interpretation: DTPA is an aggressive chelator. If the 64 Cu was only adventitiously bound to the peptide surface, the DTPA will strip it away, causing a massive spike at the solvent front ( 64 Cu-DTPA). If the RCP remains >95% at the origin, the protocol has self-validated the kinetic inertness of the NOTA- 64 Cu coordination sphere.
References
- Title:[64Cu-NOTA-8-Aoc-BBN(7-14)NH2] targeting vector for positron-emission tomography imaging of gastrin-releasing peptide receptor-expressing tissues Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Verify Source]
- Title: The Ionic Charge of Copper-64 Complexes Conjugated to an Engineered Antibody Affects Biodistribution Source: Bioconjugate Chemistry (ACS Public
- Title: Theranostic Potential of a New 64Cu-Labeled NOTA-R954 Peptide Conjugate for Kinin B1R Expressing Prostate Cancer Source: MDPI URL:[Verify Source]
- Title: In Vitro and In Vivo Evaluation of a 64Cu-Labeled NOTA-Bn-SCN-Aoc-Bombesin Analogue in Gastrin-Releasing Peptide Receptor Expressing Prostate Cancer Source: PMC (National Institutes of Health) URL:[Verify Source]
Application Note: Chemoselective Tyrosine Bioconjugation via p-NH2-Bn-NOTA Diazotization for Radiotheranostics
Executive Summary
The development of targeted radiotheranostic agents requires precise, site-specific bioconjugation strategies to ensure that the structural integrity and receptor-binding affinity of the targeting vector (peptide or protein) remain uncompromised. While 2-((4-Aminophenyl)methyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid (p-NH2-Bn-NOTA ) is traditionally functionalized into an isothiocyanate (p-SCN-Bn-NOTA) for random lysine coupling, modern radiochemistry leverages the primary aromatic amine for chemoselective azo coupling to tyrosine residues [1].
As a Senior Application Scientist, I recommend the diazonium-mediated workflow. Tyrosine residues are relatively rare (comprising ~3% of protein surface amino acids), electrically neutral, and do not require the harsh reduction pretreatments associated with cysteine-maleimide conjugations[1]. This guide details a self-validating, pre-labeling protocol where p-NH2-Bn-NOTA is first complexed with a radiometal (e.g., 64 Cu or 68 Ga), converted in situ to a reactive diazonium salt, and finally coupled to a tyrosine-bearing vector[2].
Mechanistic Rationale & Pathway Visualization
The causality behind choosing a "pre-labeling" diazonium strategy is rooted in protein stability. Generating aryl diazonium ions requires highly acidic conditions (presence of HCl)[1]. If the chelator were conjugated to the protein before radiolabeling and diazotization, the harsh acidic environment and the elevated temperatures often required for macrocyclic radiometal chelation could denature the targeting protein. By complexing the radiometal and forming the diazonium salt prior to protein exposure, the final bioconjugation step can proceed under mild, slightly alkaline physiological conditions[2].
Workflow for chemoselective tyrosine bioconjugation using p-NH2-Bn-NOTA diazonium salts.
Comparative Analysis of Bioconjugation Targets
To justify the selection of tyrosine over canonical amino acids, the following table synthesizes the physicochemical impacts of various conjugation strategies on protein stability and biodistribution[1],[3].
| Target Amino Acid | Relative Abundance | Conjugation Chemistry | Impact on Net Charge | Pretreatment Required | Site-Specificity |
| Lysine ( ϵ -amine) | High (~6-7%) | NHS-Ester / Isothiocyanate | Eliminates positive charge | None | Low (Random distribution) |
| Cysteine (Thiol) | Low (~1-2%) | Maleimide / Haloacetyl | Neutral | Yes (Reduction of disulfides) | High |
| Tyrosine (Phenol) | Low (~3%) | Aryl Diazonium (Azo Coupling) | Neutral (Maintained) | None | High |
Experimental Protocol: Step-by-Step Methodology
This protocol is optimized for the generation of 64 Cu- or 68 Ga-labeled NOTA-diazonium salts and subsequent azo coupling with a model tyrosine-containing peptide or protein (e.g., Human Serum Albumin or Neurotensin)[2].
Phase 1: Radiometal Chelation (Pre-labeling)
Causality Check: NOTA is selected over DOTA for 68 Ga and 64 Cu due to its smaller N3O3 macrocyclic cavity, which provides optimal thermodynamic stability and kinetic inertness for these specific radiometals without requiring heating above 37°C[3].
-
Preparation: Dissolve 20 µg of p-NH2-Bn-NOTA in 100 µL of 0.25 M ammonium acetate (NH 4 OAc) buffer, adjusting the pH to exactly 5.5.
-
Radionuclide Addition: Add 5–10 MBq of [64Cu]CuCl2 or [68Ga]GaCl3 to the chelator solution.
-
Incubation: Incubate the reaction mixture at 37 °C for 15 minutes.
-
Validation: Monitor radiochemical yield (RCY) via radio-TLC using a mobile phase of 10% 1 M NH 4 OAc in methanol. The complex should exhibit an Rf value of ~0.3. Proceed only if radiochemical purity is >94%[2].
Phase 2: In Situ Diazotization
Causality Check: The conversion of the aniline group to a diazonium salt requires highly acidic conditions to form the nitrosonium ion intermediate ( NO+ ) from sodium nitrite, which then attacks the primary amine. Temperature must be kept strictly at 4 °C to prevent the degradation of the unstable diazonium ion into a phenol[1].
-
Acidification: To the radiolabeled mixture from Phase 1, add 100 µL of 1 N Hydrochloric Acid (HCl).
-
Nitrosation: Immediately add 10 µL of a freshly prepared 2 M Sodium Nitrite (NaNO 2 ) solution.
-
Incubation: Shake the reaction vessel gently at 4 °C for exactly 10 minutes.
-
Handling: The resulting radiolabeled diazonium salt must be used immediately in the next step without further purification to avoid thermal decomposition[2].
Phase 3: Chemoselective Azo Coupling
Causality Check: Electrophilic aromatic substitution of the diazonium salt onto the phenolic ring of tyrosine is highly pH-dependent. The reaction must be buffered to mildly alkaline conditions (pH 8.0 - 9.0) to deprotonate the tyrosine phenol into a phenoxide ion, which is a significantly stronger nucleophile[2].
-
Vector Preparation: Dissolve your tyrosine-containing peptide/protein (e.g., 1-5 mg depending on molecular weight) in a 0.1 M borate buffer (pH 8.5).
-
Coupling: Dropwise, add the in situ generated radiolabeled NOTA-diazonium salt to the protein solution.
-
pH Adjustment: Verify that the final pH of the mixture remains between 8.0 and 8.5. Add micro-volumes of 1 M NaOH if the HCl from Phase 2 drops the pH too low.
-
Incubation: Incubate the mixture at room temperature (20-25 °C) for 30 to 60 minutes under gentle agitation.
Phase 4: Purification and Quality Control
-
Isolation: Purify the final radioconjugate from unreacted diazonium salts and free radiometals using Size Exclusion Chromatography (SEC) (e.g., a PD-10 desalting column) or spin filtration (e.g., Amicon Ultra), eluting with 1X PBS.
-
Analysis: Confirm the radiochemical purity of the final conjugate via analytical Radio-HPLC.
Sources
Application Note: Isothiocyanate Conversion of p-NH2-Bn-NOTA and Optimization of Amine Coupling for Radiotheranostics
Executive Summary & Mechanistic Overview
The development of targeted radiopharmaceuticals relies heavily on the robust conjugation of bifunctional chelators to targeting vectors (e.g., monoclonal antibodies, nanobodies, and peptides). p-NH2-Bn-NOTA (S-2-(4-aminobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid) is a premier macrocyclic chelator, highly favored for its exceptional thermodynamic stability with positron-emitting radiometals such as ⁶⁸Ga and ⁶⁴Cu.
However, the primary aniline amine (-NH₂) on the benzyl pendant arm is relatively inert under standard bioconjugation conditions. To facilitate highly efficient amine coupling to proteins, this aniline group must be chemically converted into an electrophilic isothiocyanate (-NCS) group, yielding p-SCN-Bn-NOTA . This reactive intermediate readily undergoes nucleophilic attack by the ε-amino groups of lysine residues on proteins, forming a highly stable, irreversible thiourea bond[1].
This technical guide details the self-validating protocols for both the chemical conversion of the chelator and its subsequent bioconjugation, emphasizing the physicochemical causality behind each experimental parameter.
Chemical Conversion: Synthesis of p-SCN-Bn-NOTA
Causality & Experimental Design
The conversion of the primary amine to an isothiocyanate is typically achieved using thiophosgene (CSCl₂). Because thiophosgene is highly reactive and susceptible to rapid aqueous hydrolysis, the reaction is performed in a biphasic liquid-liquid extraction system (e.g., Water/CHCl₃).
As the reaction proceeds at the solvent interface, the newly formed p-SCN-Bn-NOTA—which is more lipophilic than its precursor—partitions into the organic layer. This phase separation acts as an inherent protective mechanism, shielding the moisture-sensitive isothiocyanate group from aqueous degradation[2].
Workflow of p-NH2-Bn-NOTA conversion and biphasic protein conjugation.
Step-by-Step Protocol: Isothiocyanate Conversion
Self-Validation Checkpoint: Ensure all glassware is strictly anhydrous before handling the organic phase.
-
Aqueous Preparation : Dissolve 100 mg of p-NH2-Bn-NOTA in 5 mL of 0.1 M HCl. The acidic environment ensures the macrocyclic amines remain protonated, preventing unwanted side reactions.
-
Organic Preparation : In a fume hood, dissolve a 1.5-fold molar excess of thiophosgene (CSCl₂) in 5 mL of anhydrous chloroform (CHCl₃).
-
Biphasic Reaction : Combine the two solutions in a sealed reaction vessel. Stir vigorously (≥800 rpm) at room temperature for 3–4 hours to maximize the interfacial surface area.
-
Phase Separation : Transfer the emulsion to a separatory funnel. Allow the phases to separate completely. Collect the lower organic (CHCl₃) layer.
-
Drying & Lyophilization : Dry the organic layer over anhydrous Na₂SO₄ to remove trace water. Filter the drying agent and evaporate the solvent under reduced pressure to yield p-SCN-Bn-NOTA as a solid.
-
Validation : Analyze the product via LC-MS. A successful conversion is confirmed by a mass shift from ~450 Da (p-NH2-Bn-NOTA) to ~492 Da (p-SCN-Bn-NOTA)[2].
Bioconjugation: Amine Coupling to Proteins
Causality & Experimental Design
The conjugation of p-SCN-Bn-NOTA to a protein relies on the nucleophilic attack of the protein's primary amines (predominantly lysine ε-amines) onto the electrophilic carbon of the isothiocyanate group.
The critical variable here is pH. Lysine residues have a pKa of approximately 10.5. At a physiological pH of 7.4, these amines are heavily protonated (-NH₃⁺) and lack nucleophilicity. By shifting the reaction buffer to an alkaline pH (8.5–9.0), a sufficient fraction of the amines becomes deprotonated (-NH₂), driving the reaction forward without causing alkaline denaturation of the protein. Furthermore, amine-containing buffers (e.g., Tris, Glycine) must be strictly avoided, as they will competitively quench the chelator[3].
Mechanistic pathway of pH-dependent amine coupling via thiourea bond formation.
Step-by-Step Protocol: Protein Conjugation
-
Buffer Exchange : Pass the target protein (e.g., monoclonal antibody or nanobody) through a PD-10 size exclusion column pre-equilibrated with 0.1 M Sodium Carbonate/Bicarbonate buffer (pH 8.7). Collect the protein fractions and determine the concentration via UV-Vis (A280)[1].
-
Chelator Solubilization : Dissolve the freshly prepared p-SCN-Bn-NOTA in anhydrous DMSO to a concentration of 10 mg/mL. Note: Do not store this solution; use it immediately to prevent DMSO-induced hydrolysis.
-
Coupling Reaction : Add a 10- to 30-fold molar excess of p-SCN-Bn-NOTA to the protein solution. Ensure the final concentration of DMSO in the reaction mixture does not exceed 5% (v/v) to prevent protein precipitation[3].
-
Incubation : Incubate the mixture for 2 hours at room temperature with gentle end-over-end rotation[1].
-
Quenching & Purification : Quench the unreacted isothiocyanate by adjusting the pH to 7.0–7.4 using 1N HCl. Purify the NOTA-protein conjugate using a size-exclusion column (e.g., SEC or PD-10) with 0.1 M Ammonium Acetate (pH 7.0) or PBS as the eluent[1],.
Quality Control: Optimizing the Chelator-to-Protein (C/P) Ratio
The degree of conjugation (C/P ratio) directly dictates the in vivo biodistribution of the radiotracer. A low C/P ratio results in poor specific activity, while an excessively high C/P ratio can mask the antigen-binding loops (CDRs), reducing target affinity and increasing non-specific hepatic clearance[3].
The C/P ratio is empirically determined using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF-MS) . By comparing the mass of the unconjugated protein to the conjugated protein, the average number of NOTA molecules per protein can be calculated[1].
Quantitative Data Summary for Conjugation Optimization
| Parameter | Sub-Optimal Condition | Optimal Condition | Causality / Impact on Conjugate |
| Buffer pH | 7.0 - 7.4 (PBS) | 8.5 - 9.0 (Na₂CO₃) | Low pH keeps amines protonated, resulting in near-zero conjugation efficiency. |
| Buffer Type | Tris-HCl | HEPES or Na₂CO₃ | Tris contains primary amines that competitively react with the isothiocyanate. |
| Molar Excess | 1x - 5x | 10x - 30x | 10-30x excess compensates for aqueous hydrolysis of the -NCS group during the 2h incubation[3]. |
| Organic Solvent | > 10% DMSO | < 5% DMSO | High DMSO concentrations cause irreversible protein denaturation and aggregation. |
| Target C/P Ratio | > 5 (Over-conjugated) | 1.5 - 3.0 | Optimal C/P preserves immunoreactivity while allowing sufficient radiometal loading[3]. |
References
-
BenchChem. "Application Notes and Protocols: p-SCN-Bn-NOTA in Preclinical Theranostics Research." BenchChem.
-
Xavier, C., et al. "Synthesis, Preclinical Validation, Dosimetry, and Toxicity of 68Ga-NOTA-Anti-HER2 Nanobodies for iPET Imaging of HER2 Receptor Expression in Cancer." Journal of Nuclear Medicine, 2013. 1
-
Put, S., et al. "Decorating sdAbs with Chelators: Effect of Conjugation on Biodistribution and Functionality." MDPI, 2021. 3
-
Smith, S. V., et al. "Comparison of 64Cu-Complexing Bifunctional Chelators for Radioimmunoconjugation: Labeling Efficiency, Specific Activity, and in Vitro/in Vivo Stability." Bioconjugate Chemistry, ACS Publications, 2012. 2
Sources
- 1. Synthesis, Preclinical Validation, Dosimetry, and Toxicity of 68Ga-NOTA-Anti-HER2 Nanobodies for iPET Imaging of HER2 Receptor Expression in Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Decorating sdAbs with Chelators: Effect of Conjugation on Biodistribution and Functionality [mdpi.com]
Troubleshooting low conjugation efficiency with 2-((4-Aminophenyl)methyl)nota
Welcome to the advanced technical support guide for 2-((4-Aminophenyl)methyl)nota (p-NH2-Bn-NOTA) . This bifunctional chelator is a cornerstone in radiochemistry for labeling biomolecules with isotopes like ⁶⁸Ga and ⁶⁴Cu. However, its unique chemical structure—specifically the presence of an aniline (aromatic amine) group alongside three macrocyclic carboxylic acids—introduces complex kinetic and steric challenges during bioconjugation.
This guide is designed for research scientists and drug development professionals. It bypasses basic textbook theory to directly address the mechanistic root causes of conjugation failure, providing self-validating protocols to ensure high radiochemical yields.
Part 1: Diagnostic Workflow for Conjugation Failure
The vast majority of p-NH2-Bn-NOTA conjugation failures stem from a misunderstanding of the molecule's pKa, leading to a kinetic mismatch during amide bond formation, or from unintended side reactions within the macrocycle itself. Use the logic tree below to diagnose your specific failure mode.
Diagnostic flowchart for identifying and resolving primary failure modes in p-NH2-Bn-NOTA bioconjugation.
Part 2: The Kinetic Mismatch (Quantitative Data)
To understand why standard coupling protocols fail with p-NH2-Bn-NOTA, you must look at the quantitative kinetics of amine nucleophilicity versus NHS-ester hydrolysis. Standard protocols are optimized for aliphatic amines. Because the lone electron pair on the p-NH2-Bn-NOTA nitrogen is delocalized into the benzene ring, its intrinsic nucleophilicity is severely suppressed[1].
Table 1: Kinetic and Physicochemical Comparison of Amine Nucleophiles
| Amine Category | Example Target | Approx. pKa | Relative Nucleophilicity | Optimal Coupling pH | NHS Ester t1/2 at Optimal pH |
| Aliphatic Primary | Lysine ( ϵ -amine) | 10.5 | High | 7.2 – 8.0 | ~10 – 20 minutes |
| α -Amine | Peptide N-terminus | 8.0 | Moderate | 7.0 – 7.5 | ~20 – 30 minutes |
| Aromatic Amine | p-NH2-Bn-NOTA | ~4.6 | Very Low | 6.0 – 6.5 | > 2 hours |
Part 3: Frequently Asked Questions (Troubleshooting)
Q: I followed a standard EDC/NHS protocol at pH 7.4, but my p-NH2-Bn-NOTA conjugation yield is near zero. What happened? A: You are experiencing a kinetic race condition where hydrolysis is beating nucleophilic attack. At pH 7.4, the NHS-activated ester on your target protein hydrolyzes rapidly (half-life of ~10-20 minutes)[2]. Because p-NH2-Bn-NOTA is a weak aromatic nucleophile, it reacts too slowly to capture the ester before it reverts to a carboxylate[1]. Causality Fix: Shift your coupling buffer to pH 6.0–6.5. At this slightly acidic pH, the aromatic amine (pKa ~4.6) remains entirely unprotonated and reactive, while the half-life of the competing NHS ester is extended to several hours, allowing the slow amide bond formation to reach completion.
Q: My reaction mixture turned cloudy, and size-exclusion chromatography shows massive high-molecular-weight aggregates. Why? A: You likely performed a "one-pot" EDC/NHS reaction. p-NH2-Bn-NOTA is a bifunctional chelator containing three highly reactive carboxylic acid groups on its macrocyclic ring. If you mix your target protein, p-NH2-Bn-NOTA, and EDC/NHS simultaneously, the EDC will activate the NOTA carboxylates[3]. These activated NOTA molecules will cross-link with each other (via their own aniline groups) and with your protein's lysines, causing runaway polymerization. Causality Fix: You must mathematically eliminate the possibility of NOTA activation by using a two-step protocol. Activate the protein first, physically remove the EDC, and only then introduce the chelator.
Q: I tried converting p-NH2-Bn-NOTA to a diazonium salt for chemoselective tyrosine coupling, but the reaction failed to yield the azo conjugate. Why? A: The NOTA macrocycle itself is interfering with the diazotization chemistry. If you attempt to react unmetallated p-NH2-Bn-NOTA with sodium nitrite and HCl, the secondary amines within the 1,4,7-triazacyclononane ring will react with the nitrous acid, preventing the formation of the desired aryl diazonium salt at the aniline position[4]. Causality Fix: You must pre-metallate the NOTA chelator (e.g., with non-radioactive Ga³⁺, Cu²⁺, or your radiometal) before diazotization. The metal coordinates the ring amines, sterically and electronically protecting them, thereby directing the diazotization exclusively to the aromatic amine[4].
Part 4: Validated Experimental Protocols
Protocol A: Two-Step pH-Optimized EDC/Sulfo-NHS Coupling
Self-Validating Mechanism: By utilizing a spin-desalting column between the activation and coupling phases, we physically remove unreacted EDC. This guarantees that the carboxylates on the NOTA macrocycle cannot be activated, strictly limiting bond formation to the protein's activated carboxylates and the NOTA's aniline group.
-
Activation: Dissolve the target protein (containing carboxylates) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS. Incubate for 15 minutes at room temperature[5].
-
Purification (Critical Step): Immediately pass the reaction mixture through a size-exclusion desalting column (e.g., Zeba™) pre-equilibrated with Coupling Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0–6.5). Do not use pH 7.4 PBS.
-
Conjugation: Add a 10- to 20-fold molar excess of p-NH2-Bn-NOTA to the desalted, activated protein.
-
Incubate for 2–4 hours at room temperature. (The extended incubation compensates for the low nucleophilicity of the aromatic amine).
-
Quenching: Add hydroxylamine to a final concentration of 10 mM to quench any remaining unreacted NHS esters, then purify the final conjugate via dialysis or size-exclusion[5].
Protocol B: In Situ Diazotization and Tyrosine Bioconjugation (Wuest Method)
Self-Validating Mechanism: Pre-metallation locks the macrocycle into an inert coordination complex. Subsequent alkaline shift during coupling ensures the target Tyrosine is converted to a highly reactive phenoxide ion, driving the electrophilic aromatic substitution to completion.
-
Pre-Metallation: To a solution of p-NH2-Bn-NOTA (20 μg) in 0.25 M ammonium acetate buffer (pH 5.5), add the target metal (e.g., natCuCl₂, natGaCl₃, or radiometal). Incubate at 37°C for 15 minutes[4].
-
Diazotization: Add 1 M HCl to the metallated complex to lower the pH. Add 1 molar equivalent of Sodium Nitrite (NaNO₂). Shake periodically at 4°C for 2 minutes. The diazonium salt is highly reactive and must be used immediately[4].
-
Coupling: Add the in situ generated diazonium salt to the target protein/peptide (containing exposed Tyrosine residues) dissolved in 1X PBS (pH 7.2).
-
Alkaline Shift: Immediately adjust the reaction pH to 9.0 using 4 M NaOH. (Tyrosine coupling requires a basic pH to form the nucleophilic phenoxide ion)[4].
-
Incubate at 4°C for 30 minutes, then purify the azo-conjugate via HPLC or size-exclusion chromatography[4].
References
-
[4] Leier, S., et al. "Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues." Bioconjugate Chemistry (ACS Publications). URL:[Link]
-
[3] Echo BioSystems. "General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS." URL:[Link]
-
[5] G-Biosciences. "High Efficiency & Stability Protein CrossLinking with EDC & NHS." URL:[Link]
-
[1] Chemical Communications (RSC Publishing). "A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes." URL:[Link]
Sources
- 1. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. info.gbiosciences.com [info.gbiosciences.com]
Optimizing pH conditions for Gallium-68 labeling of 2-((4-Aminophenyl)methyl)nota
Technical Support Center: 68 Ga-Labeling of p -NH₂-Bn-NOTA
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges associated with the Gallium-68 ( 68 Ga) radiolabeling of p -NH₂-Bn-NOTA (2-(4-aminobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid).
Unlike traditional macrocycles like DOTA, NOTA derivatives offer exceptional kinetic advantages for 68 Ga complexation. However, the success of this reaction is entirely dictated by strict pH control. This guide provides the mechanistic causality, self-validating protocols, and troubleshooting steps necessary to ensure reproducible, high-yield radiolabeling.
The Mechanistic Causality of pH in 68 Ga-NOTA Complexation
Gallium-68 is eluted from a 68 Ge/ 68 Ga generator in a highly acidic solution (typically 0.05 M – 0.1 M HCl), where it exists as the free, highly reactive Ga 3+ aquo ion. To successfully chelate Ga 3+ with p -NH₂-Bn-NOTA, the pH must be precisely adjusted to a window of 3.5 to 4.5 [1].
The causality behind this narrow window is governed by two competing chemical forces:
-
Low pH (< 3.0) - The Protonation Barrier: At highly acidic pH levels, the secondary amines of the triazacyclononane ring and the carboxylate arms of the NOTA chelator remain fully protonated. This creates an electrostatic barrier that physically prevents the Ga 3+ ion from entering the macrocyclic cavity[2].
-
High pH (> 5.0) - The Hydrolysis Trap: Gallium is highly susceptible to hydrolysis. If the pH exceeds 5.0, the Ga 3+ ion rapidly reacts with hydroxide ions in the water to form insoluble, polymeric gallium hydroxides (Ga(OH)₃) or soluble gallate ions ([Ga(OH)₄]⁻)[3]. Once these thermodynamically stable colloids form, the gallium is permanently trapped and unavailable for chelation.
To navigate this, we use buffers that not only neutralize the HCl but act as weak, transient chelators to stabilize the Ga 3+ ion during the pH shift.
Quantitative Data: Buffer Selection
Choosing the right buffer is the most critical variable in your experimental design. Below is a comparison of the two industry-standard buffers used for p -NH₂-Bn-NOTA labeling.
| Parameter | Sodium Acetate (NaOAc) | HEPES |
| Primary Mechanism | Brønsted-Lowry buffering & weak transient chelation[4] | Zwitterionic buffering & superior transient metal stabilization[5] |
| Typical Concentration | 0.1 M – 0.5 M | 0.5 M – 1.0 M |
| Target Reaction pH | 3.5 – 4.5 | 3.5 – 4.5 |
| Colloid Prevention | Moderate | Excellent (Highly effective at preventing Ga(OH)₃)[3] |
| Regulatory Status | GRAS (Generally Recognized as Safe) | Strict Ph. Eur. limit (≤ 200 µg per injected volume)[5] |
| Best Use Case | Clinical translation and GMP manufacturing | Preclinical research requiring maximum specific activity |
Self-Validating Protocol for 68 Ga- p -NH₂-Bn-NOTA Labeling
Do not rely on assumed generator eluate molarities. This protocol incorporates mandatory self-validation steps to guarantee that the thermodynamic conditions are met before the chelator is introduced.
Step 1: Elution and Pre-Conditioning
-
Elute the 68 Ga from the generator using the manufacturer-specified HCl concentration into an acid-washed reaction vial.
Step 2: Buffer Addition & The Critical pH Check (Self-Validation 1)
-
Add a pre-calculated volume of 1.5 M Sodium Acetate buffer (or HEPES) to the 68 Ga eluate.
-
Validation: Before proceeding, extract 1 µL of the mixture and spot it on a narrow-range pH indicator strip (pH 2.0–6.0). The pH MUST read between 3.5 and 4.5.
-
Action: If pH < 3.5, add micro-aliquots of buffer. If pH > 4.5, discard the batch; irreversible colloidal gallium has likely already formed.
Step 3: Chelator Introduction
-
Add 10–50 nmol of p -NH₂-Bn-NOTA (prepared in trace-metal free water) to the validated solution.
Step 4: Incubation
-
Incubate the reaction mixture at room temperature (20–25°C) or with mild heating (40°C) for 5–10 minutes.
-
Causality: Unlike DOTA, which requires 95°C heating, NOTA's cavity size and flexibility allow for rapid, quantitative complexation at ambient temperatures[6][7].
Step 5: Dual-Strip ITLC Quality Control (Self-Validation 2)
-
Strip 1 (0.1 M Sodium Citrate): Free 68 Ga 3+ migrates to the solvent front ( Rf = 0.8–1.0). The 68 Ga-NOTA complex and colloidal Ga(OH)₃ remain at the origin.
-
Strip 2 (1 M Ammonium Acetate : Methanol, 1:1 v/v): The 68 Ga-NOTA complex and free 68 Ga 3+ migrate to the solvent front. Colloidal Ga(OH)₃ remains at the origin.
-
Validation: Calculate true Radiochemical Yield (RCY) by subtracting the free Ga (Strip 1) and colloid (Strip 2) percentages from 100%. Proceed to purification only if true RCY > 95%.
Workflow Visualization
Workflow for 68Ga-labeling of p-NH2-Bn-NOTA with integrated pH validation steps.
Troubleshooting & FAQs
Q: Why is my radiochemical yield (RCY) < 80% despite using the correct buffer concentration? A: This is almost always caused by generator eluate acidity variance. As 68 Ge/ 68 Ga generators age, the volume or molarity of HCl required to elute the activity can fluctuate, overpowering your fixed buffer capacity. Solution: Never skip the self-validating pH spot-check (Step 2). Adjust the buffer volume dynamically based on the actual pH of the eluate before adding the chelator.
Q: My reaction mixture turned cloudy, and ITLC shows heavy activity at the origin on Strip 2. What happened? A: You have exceeded pH 5.0, leading to the hydrolysis of Ga 3+ and the formation of insoluble polymeric gallium hydroxides (Ga(OH)₃)[3]. Once colloids form, they are thermodynamically stable and will not revert to free Ga 3+ for chelation. Solution: Discard the batch. Recalibrate your buffer addition to ensure the pH never spikes above 4.5.
Q: Is heating strictly required for p -NH₂-Bn-NOTA? A: No. Acyclic and smaller macrocyclic chelators like NOTA and its derivatives exhibit fast formation kinetics and can be radiolabeled efficiently at room temperature within 5–10 minutes[6][8]. However, mild heating (40°C) is sometimes utilized to push the reaction to completion faster when working with ultra-low chelator concentrations to maximize specific activity.
Q: Can I use HEPES for clinical formulations of p -NH₂-Bn-NOTA conjugates? A: While HEPES is superior for preventing colloid formation, it is classified as an impurity by the European Pharmacopoeia (Ph. Eur.), which mandates a strict limit of ≤ 200 µg per injected volume[5]. If you use HEPES for clinical manufacturing, you must implement a validated downstream purification step (e.g., C18 Sep-Pak solid-phase extraction) to remove the buffer prior to final formulation.
References
-
Towards a General Method for Using Cyclotron-Produced Ga68 to Manufacture Clinical and Research Ga68 Tracers. MDPI.[Link]
-
Cold Kit Labeling: The Future of 68 Ga Radiopharmaceuticals? Frontiers.[Link]
-
Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET. PMC - NIH.[Link]
-
Catechol-Based Functionalizable Ligands for Gallium-68 Positron Emission Tomography Imaging. ACS Publications.[Link]
-
68Ga Small Peptide Imaging: Comparison of NOTA and PCTA. Bioconjugate Chemistry.[Link]
-
A Universally Applicable 68 Ga-Labeling Technique for Proteins. SNM Journals.[Link]
-
Kinetics of Ga(NOTA) Formation from Weak Ga-Citrate Complexes. ACS Publications.[Link]
-
The use of HEPES-buffer in the production of gallium-68 radiopharmaceuticals – time to reconsider strict pharmacopoeial limits? ResearchGate.[Link]
Sources
- 1. Towards a General Method for Using Cyclotron-Produced Ga68 to Manufacture Clinical and Research Ga68 Tracers [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? [frontiersin.org]
- 4. A Universally Applicable 68Ga-Labeling Technique for Proteins | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PMC [pmc.ncbi.nlm.nih.gov]
Preventing trace metal contamination during 2-((4-Aminophenyl)methyl)nota radiolabeling
Welcome to the Technical Support Center for Radiopharmaceutical Chemistry. This guide is specifically engineered for researchers and drug development professionals working with p-NH2-Bn-NOTA (2-(4-aminobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid) radiolabeling.
Here, we address the critical challenge of trace metal contamination, providing mechanistic insights, self-validating protocols, and troubleshooting steps to ensure high radiochemical yield (RCY) and specific activity (SA).
Part 1: The Causality of Trace Metal Interference (Mechanistic FAQs)
Q: Why does trace metal contamination disproportionately affect p-NH2-Bn-NOTA radiolabeling at low chelator concentrations? A: p-NH2-Bn-NOTA forms highly thermodynamically stable and kinetically inert complexes with isotopes like Gallium-68 ( 68 Ga) and Copper-64 ( 64 Cu) due to its pre-organized macrocyclic cavity[1]. However, to achieve the high specific activity required for targeted receptor imaging (e.g., avoiding receptor saturation by unlabeled peptides), chelator concentrations must be kept extremely low (often <5 μM)[2]. At these micro-to-nanomolar concentrations, ubiquitous environmental or generator-derived trace metals (such as Fe 3+ and Zn 2+ ) will fiercely compete for the NOTA binding cavity. If the NOTA concentration is not in vast excess, these trace metals saturate the chelator, causing the RCY of the radiometal to plummet[2].
Q: Which specific trace metals should I be most concerned about when labeling with 68 Ga vs. 64 Cu? A:
-
For 68 Ga: Fe 3+ and Zn 2+ are the most detrimental. Fe 3+ has a similar charge and ionic radius to Ga 3+ , making it a direct competitor for NOTA's octahedral coordination sphere. Generator eluates (e.g., Eckert & Ziegler) often contain Fe, Al, Ti, and Zn in the 0.1–1.5 μM range[2]. Interestingly, while Al 3+ heavily interferes with acyclic chelators, NOTA is somewhat less susceptible to Al 3+ , though high levels still depress yields[2].
-
For 64 Cu: Environmental Cu 2+ (cold copper) and Zn 2+ are the primary culprits. Cold copper causes direct isotopic dilution, drastically lowering the specific activity of the final 64 Cu-NOTA conjugate[3].
Table 1: Quantitative Impact of Trace Metals on NOTA Radiolabeling
| Trace Metal | Primary Source | Typical Concentration in Source | Impact on 68 Ga/ 64 Cu NOTA RCY |
| Fe 3+ | 68 Ge/ 68 Ga Generator Eluate, Reagents | 0.01 – 0.1 μM | Severe (Direct competitor for Ga 3+ ) |
| Zn 2+ | Glassware, Dust, Buffers, Pipettes | 0.1 – 1.0 μM | High (Forms highly stable NOTA complexes) |
| Al 3+ | Generator Eluate, Acid Washes | 0.1 – 1.0 μM | Moderate (NOTA is less susceptible than DOTA) |
| Ti 4+ | Generator Eluate | 0.9 – 1.5 μM | Moderate to High |
| nat Cu 2+ | Water, Reagents, Tubing | Variable | Severe (Direct isotopic dilution for 64 Cu) |
Part 2: Trace-Metal-Free Workflow Visualization
To establish a self-validating system, every step of the radiolabeling process must be isolated from environmental metals. The workflow below maps the logical dependencies required to achieve >95% RCY.
Logical Workflow for Trace-Metal-Free p-NH2-Bn-NOTA Radiolabeling.
Part 3: Troubleshooting Guide
Q: I am using "trace-metal basis" reagents, but my 64 Cu-NOTA-peptide specific activity is still too low. What is the hidden source of cold copper? A: Even high-grade reagents accumulate contaminants if handled improperly. The most common hidden sources of nat Cu 2+ and Zn 2+ are:
-
pH Electrode Glass Frits: Leaching metal ions directly into the buffer during pH adjustment.
-
Standard Consumables: Standard pipette tips and microcentrifuge tubes use manufacturing release agents that contain high levels of zinc. Causality & Solution:Never dip a pH probe directly into your reaction buffer. Instead, extract a 5 μL aliquot onto pH paper or a secondary testing tube and discard it. Use only acid-washed, metal-free pipette tips and tubes[4].
Q: Can I just increase the p-NH2-Bn-NOTA concentration to overcome trace metal competition? A: While increasing chelator concentration (e.g., from 5 μM to 50 μM) will statistically outcompete trace metals and restore RCY, it destroys the Specific Activity (SA) of your radiotracer. In targeted oncology, excess unlabeled NOTA-peptide will compete with the radiolabeled peptide for limited tumor receptor sites, resulting in poor PET image contrast and reduced therapeutic efficacy[3]. The scientifically sound approach is to purify the system via demetalation, not flood it with chelator.
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols incorporate self-validating checkpoints. If a checkpoint fails, the operator must halt the workflow and rectify the contamination source.
Protocol 1: Rigorous Buffer Demetalation (Chelex-100)
Concept: Sodium acetate or HEPES buffers must be stripped of divalent/trivalent metals before use, as they are the primary diluents in the labeling reaction[4][5].
-
Preparation: Prepare 0.1 M Sodium Acetate buffer (pH 5.5 for 64 Cu, pH 3.5-4.0 for 68 Ga) using 18 MΩ ultrapure water.
-
Resin Addition: Add Chelex-100 resin (sodium form, 50-100 mesh) at a ratio of 10 g per 1 L of buffer[4].
-
Incubation: Stir gently for 12-18 hours at 4°C using an acid-washed, PTFE-coated magnetic stir bar.
-
Filtration: Filter the buffer through a 0.22 μm metal-free filter (e.g., PES membrane) to remove the resin. Store in an acid-washed container.
-
Self-Validation Checkpoint: Perform a mock radiolabeling reaction using the demetalated buffer and an ultra-low concentration of NOTA (1 μM). If the RCY is >95%, the buffer is validated as trace-metal-free. If <80%, repeat the Chelex treatment.
Protocol 2: Trace-Metal-Free p-NH2-Bn-NOTA Radiolabeling
Concept: Kinetic trapping of the radiometal without introducing environmental contaminants. NOTA's pre-organized cavity allows for rapid room-temperature labeling, unlike DOTA which requires intense heating[5].
-
Passivation: Acid-wash all glassware and microcentrifuge tubes (soak in 0.1 M HNO 3 for 24h, rinse 5x with Chelex-treated water)[4].
-
Reaction Setup: To an acid-washed microcentrifuge tube, add 50 μL of the validated Chelex-treated NaOAc buffer.
-
Isotope Addition: Add 50-100 MBq of purified 64 CuCl 2 or 68 GaCl 3 [6]. (Note: Ensure the HCl molarity of the isotope eluate does not exceed the buffering capacity of the NaOAc).
-
Chelator Addition: Add 1-5 nmol of the p-NH2-Bn-NOTA-conjugate.
-
Incubation: Incubate at room temperature (20-25°C) for 15 minutes. NOTA rapidly complexes Cu/Ga at RT, preserving heat-sensitive biomolecules[5].
-
Quality Control (QC): Spot 1 μL of the reaction mixture on an ITLC-SG strip. Develop in a mobile phase of 50 mM EDTA or 1:1 Methanol:10% Ammonium Acetate[6].
-
Mechanism: Free radiometal is complexed by EDTA and migrates with the solvent front ( Rf = 0.9-1.0); the intact NOTA-complex remains at the origin ( Rf = 0.0-0.1).
-
References
-
The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator Source: RSC Publishing URL:[Link]
-
PET Imaging of the Neurotensin Targeting Peptide NOTA-NT-20.3 Using Cobalt-55, Copper-64 and Gallium-68 Source: PMC / NIH URL:[Link]
-
Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides Source: PMC / NIH URL:[Link]
-
Comparison of 64Cu-Complexing Bifunctional Chelators for Radioimmunoconjugation: Labeling Efficiency, Specific Activity, and in Vitro/in Vivo Stability Source: ACS Publications URL:[Link]
-
Selective T-cell ablation with bismuth-213–labeled anti-TCRαβ as nonmyeloablative conditioning for allogeneic canine marrow transplantation Source: Blood / ASH Publications URL:[Link]
-
Small-Animal PET of Tumors with 64 Cu-Labeled RGD-Bombesin Heterodimer Source: SNM Journals URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07723E [pubs.rsc.org]
- 3. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Small-Animal PET of Tumors with 64Cu-Labeled RGD-Bombesin Heterodimer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. PET Imaging of the Neurotensin Targeting Peptide NOTA-NT-20.3 Using Cobalt-55, Copper-64 and Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
Radiochemistry Technical Support Center: Troubleshooting NOTA-Bn-NH₂ Radiotracers
Welcome to the Technical Support Center for radiopharmaceutical development. This guide provides in-depth troubleshooting for radiotracers utilizing the bifunctional chelator 2-(4-aminobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid (p-NH₂-Bn-NOTA) and its derivatives (e.g., p-SCN-Bn-NOTA).
While the NOTA macrocycle is the gold standard for complexing 68 Ga, 18 F-AlF, and 64 Cu due to its thermodynamic stability[1], researchers frequently encounter off-target binding—non-specific uptake in the liver, kidneys, or bone. This guide is designed to help you diagnose the mechanistic causes of off-target binding and implement self-validating protocols to correct them.
Part 1: Diagnostic Workflow for Off-Target Binding
Before altering your chemistry, use this diagnostic logic tree to identify the root cause of the non-specific uptake observed in your in vivo models.
Fig 1: Diagnostic decision tree for identifying and resolving off-target binding in NOTA radiotracers.
Part 2: Mechanistic FAQs & Troubleshooting
Q1: My 64 Cu-NOTA or 68 Ga-NOTA peptide conjugate shows high non-specific liver and GI uptake instead of the expected renal clearance. What is causing this? A: Liver and GI uptake are primarily driven by two factors: high lipophilicity (logP) and in vivo transchelation .
-
Lipophilicity: The addition of the hydrophobic benzyl ring in NOTA-Bn-NH₂ can increase the overall lipophilicity of small targeting peptides. If the logP becomes too positive, the radiotracer will clear via the hepatobiliary route rather than the renal route[2]. Solution: Introduce hydrophilic spacers, such as PEG (polyethylene glycol) linkers, between the NOTA chelator and the targeting vector to increase water solubility, reduce non-specific tissue binding, and promote rapid renal clearance[3][4].
-
Transchelation: While NOTA forms thermodynamically stable complexes with 64 Cu, its kinetic inertness in vivo can sometimes be insufficient. 64 Cu can transchelate to endogenous liver proteins like superoxide dismutase or ceruloplasmin, leading to false-positive liver accumulation[5]. Solution: Ensure complete complexation and validate kinetic inertness using a serum stability assay (see Protocol 2).
Q2: How does the conjugation chemistry of p-NH₂-Bn-NOTA affect non-specific binding in the kidneys? A: The aniline amine (-NH₂) of p-NH₂-Bn-NOTA is typically converted to an isothiocyanate (-NCS) to form a stable thiourea bond with primary amines on the targeting vector. If a large excess of the chelator is used and unconjugated p-NH₂-Bn-NOTA remains in the formulation, or if the targeting vector contains unreacted basic residues, the overall charge of the molecule at physiological pH (7.4) is altered. Protonated amines carry a positive charge, which strongly interacts with the negatively charged epithelial cells of the proximal tubules in the kidneys, causing high non-specific renal retention[6]. Solution: Strictly control the chelator-to-peptide molar ratio and rigorously purify the conjugate via HPLC to remove all unreacted chelator before radiolabeling.
Q3: I am synthesizing an 18 F-AlF-NOTA radiotracer, but my PET images show significant bone uptake. What went wrong? A: High bone uptake in 18 F-AlF PET imaging is the classic hallmark of free, unchelated 18 F-fluoride or unstable Al 18 F complexes [7]. The AlF-NOTA complexation requires elevated temperatures (e.g., 100-120°C) and a highly specific pH range (typically pH 4.0-4.5)[2]. If the pH drifts or the reaction time is insufficient, the Al 18 F complex will not fully form within the NOTA macrocycle. Furthermore, high temperatures can degrade sensitive targeting peptides, exposing hydrophobic domains that cause off-target protein binding[3]. Solution: Optimize the labeling buffer (e.g., sodium acetate) to strictly maintain pH 4.0. If the peptide is temperature-sensitive, utilize lower temperatures with extended incubation times, followed by strict solid-phase extraction (SPE) purification.
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness in your radiochemistry workflows, do not proceed to in vivo models without passing the built-in validation checkpoints in the protocols below.
Protocol 1: Conjugation of p-SCN-Bn-NOTA to Targeting Peptides
Rationale: p-SCN-Bn-NOTA is preferred over p-NH₂-Bn-NOTA because the isothiocyanate reacts efficiently with primary amines (e.g., N-terminus or lysine residues) at pH 8.5-9.0 to form a stable thiourea bond without the need for coupling reagents (like HATU/EDC) that can cause unwanted side reactions.
-
Preparation: Dissolve the targeting peptide in 0.1 M sodium carbonate buffer (pH 8.5-9.0).
-
Conjugation: Add a 3-fold molar excess of p-SCN-Bn-NOTA dissolved in DMSO. Keep the final DMSO concentration <10% v/v to prevent peptide precipitation.
-
Incubation: Incubate at room temperature for 2 hours with gentle agitation.
-
Validation Checkpoint 1 (Reaction Monitoring): Monitor reaction progression via LC-MS. Look for the mass shift corresponding to the exact addition of the NOTA-Bn-thiourea adduct (+450 Da). Do not proceed until the unreacted peptide peak is minimized.
-
Quenching: Quench the reaction by adding 0.1% TFA to lower the pH to <4.0.
-
Purification: Purify the mixture via semi-preparative HPLC to completely remove the unconjugated chelator.
-
Validation Checkpoint 2 (Purity): Lyophilize the collected fraction and re-analyze via analytical HPLC. Purity must be >95% before proceeding to radiolabeling to prevent competitive binding of the free chelator, which causes off-target background noise[3].
Protocol 2: Radiometal Labeling and Kinetic Inertness Validation
Rationale: High thermodynamic stability does not guarantee in vivo kinetic inertness. Radiometals can be stripped by endogenous proteins (e.g., transferrin for 68 Ga)[5]. This protocol uses an EDTA/DTPA challenge as a self-validating system to ensure the complex will survive in vivo.
-
Buffering: Buffer the purified NOTA-conjugate (10-50 µg) in 0.1 M sodium acetate (pH 4.0-4.5 for 68 Ga or 18 F-AlF; pH 5.5-6.0 for 64 Cu)[2][6].
-
Labeling: Add the radiometal (e.g., 100-200 MBq of 68 GaCl 3 ) and incubate (room temperature for 68 Ga/ 64 Cu; 100°C for 15 mins for 18 F-AlF)[2][3].
-
Validation Checkpoint 1 (Radiochemical Yield): Spot 1 µL of the reaction mixture on a silica iTLC strip. Develop in 0.1 M citric acid. The intact radiotracer remains at the origin (Rf = 0), while free radiometal migrates to the solvent front (Rf = 0.8-1.0). Yield must be >95%.
-
Validation Checkpoint 2 (Kinetic Inertness Challenge): Incubate an aliquot of the radiolabeled tracer with a 1000-fold molar excess of EDTA or DTPA at 37°C for 2 hours[6]. Re-analyze via iTLC. If >5% of the radiometal is transchelated to the EDTA/DTPA (migrating to the solvent front), the construct is kinetically unstable and will exhibit high off-target bone/liver uptake in vivo. Do not proceed to animal studies until the labeling conditions or spacer chemistry are optimized.
Part 4: Quantitative Data Summary
The table below summarizes the causality and mitigation strategies for off-target binding based on the specific radiometal paired with the NOTA chelator.
| Radiometal | Typical Labeling Conditions | Primary Off-Target Organs | Mechanistic Cause of Off-Target Binding | Mitigation Strategy |
| 68 Ga | pH 4.0-4.5, 25-95°C | Blood pool, Bone | Transchelation to transferrin; unchelated 68 Ga | Ensure pH is strictly <4.5; perform HPLC purification; mandate EDTA challenge[3]. |
| 64 Cu | pH 5.5-6.0, 25°C | Liver, GI Tract | Transchelation to superoxide dismutase; high logP | Add PEG linkers to reduce logP; consider cross-bridged chelators if NOTA fails[4][5]. |
| 18 F-AlF | pH 4.0, 100-120°C | Bone | Unchelated Al 18 F; peptide degradation from heat | Optimize heating time; use SPE purification; verify peptide integrity post-heating[2][7]. |
Part 5: References
-
[18F]AlF-NOTA-PCP2 PET/CT to Assess PD-L1 Status in Head and Neck Cancer. nih.gov.[Link]
-
Improved Conjugation, 64-Cu Radiolabeling, in Vivo Stability, and Imaging Using Nonprotected Bifunctional Macrocyclic Ligands: Bis(Phosphinate) Cyclam (BPC) Chelators. acs.org.[Link]
-
Synthesis and assessment of ZD2-(68Ga-NOTA) specific to extradomain B fibronectin in tumor microenvironment for PET imaging. e-century.us.[Link]
-
PET imaging of PD-L1 with a small molecule radiotracer. nih.gov.[Link]
-
Preparation and Evaluation of[18F]AlF-NOTA-PBB for PET Imaging of Cyclin-dependent Kinase 4/6 in Tumors. acs.org.[Link]
-
Biodistribution studies of ultrasmall silicon nanoparticles and carbon dots in experimental rats and tumor mice. hzdr.de.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. e-century.us [e-century.us]
- 4. PET imaging of PD-L1 with a small molecule radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hzdr.de [hzdr.de]
- 7. [18F]AlF-NOTA-PCP2 PET/CT to Assess PD-L1 Status in Head and Neck Cancer: Head-to-Head Comparison With [18F]FDG PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2-(4-Aminobenzyl)-NOTA Synthesis & Bioconjugation
Welcome to the Technical Support Center for radiopharmaceutical and bioconjugation workflows. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis and conjugation of 2-(4-Aminobenzyl)-NOTA (p-NH2-Bn-NOTA) . While this bifunctional chelator is the gold standard for complexing radiometals like ^68^Ga, ^64^Cu, and Al^18^F, its synthesis and downstream functionalization are notoriously susceptible to hydrolysis and side reactions.
This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind these failures and providing field-proven, self-validating protocols to ensure the scientific integrity of your radiolabeling precursors.
Visual Workflow: The Hydrolysis Bottlenecks
Before diving into specific troubleshooting steps, it is critical to understand where the molecular architecture of p-NH2-Bn-NOTA is most vulnerable. The diagram below maps the synthesis and conjugation pathways, highlighting the exact points where hydrolysis or incomplete reactions lead to dead-end products.
Pathway of p-NH2-Bn-NOTA synthesis and conjugation, highlighting critical hydrolysis failure points.
Section 1: Backbone Synthesis & Deprotection
Q1: My yield of p-NH2-Bn-NOTA is extremely low after deprotecting the tert-butyl esters with TFA. Mass spectrometry shows species with +56 Da mass additions. What went wrong?
The Causality: You are observing N-alkylation or ring-alkylation, not hydrolysis. When you cleave the tert-butyl (t-Bu) esters using Trifluoroacetic Acid (TFA), the reaction generates highly electrophilic tert-butyl cations[1]. Because the aniline ring (and its primary amine) on p-NH2-Bn-NOTA is highly electron-rich, it acts as a nucleophile. Without proper cation scavengers, the t-butyl cations will irreversibly alkylate the aniline ring or the macrocyclic nitrogens, ruining your chelator.
The Solution: You must use a "scavenger cocktail" during deprotection. Triisopropylsilane (TIPS) and water are mandatory. Water acts as a mild nucleophile to quench the cations (forming tert-butanol), while TIPS reduces the cations to isobutane.
Q2: Can I use alkaline hydrolysis (NaOH/LiOH) instead of TFA to deprotect the esters and avoid the cation problem?
The Causality: No. While alkaline hydrolysis is standard for methyl or ethyl esters, tert-butyl esters are sterically hindered and highly resistant to base-catalyzed saponification. Attempting to force alkaline hydrolysis by increasing temperature or base concentration will lead to incomplete deprotection and base-catalyzed degradation of the macrocycle backbone. Stick to acidic cleavage using the validated protocol below.
Section 2: Bioconjugation Intermediates (Isothiocyanates & Maleimides)
Q3: I converted p-NH2-Bn-NOTA to p-SCN-Bn-NOTA for antibody conjugation, but my conjugation efficiency is near zero. Is the isothiocyanate degrading?
The Causality: Yes. Isothiocyanates (-NCS) are highly susceptible to nucleophilic attack by hydroxyl ions (OH⁻) in aqueous media[2]. When p-SCN-Bn-NOTA is placed in a buffer at pH > 8.5, the OH⁻ attacks the central carbon of the NCS group, forming an unstable thiocarbamate intermediate that rapidly decomposes back into the original p-NH2-Bn-NOTA and carbonyl sulfide (COS) gas. If your conjugation buffer is too basic, or if you pre-dissolved the chelator in buffer and let it sit, it hydrolyzed before it could react with the lysine residues on your antibody.
The Solution: Maintain your conjugation buffer strictly between pH 8.0 and 8.5. Dissolve the p-SCN-Bn-NOTA in anhydrous DMSO and add it to the aqueous antibody solution immediately prior to mixing.
Q4: I am using Maleimide-NOTA to label a thiolated peptide. The mass spec shows the correct mass + 18 Da, but it won't bind to the peptide. Why?
The Causality: You are experiencing maleimide ring-opening hydrolysis[3]. At pH > 7.5, or in the presence of trace water during storage, the imide ring undergoes base-catalyzed saponification to form maleamic acid (+18 Da from H₂O addition). Maleamic acid is completely unreactive toward Michael addition with sulfhydryls (thiols). Furthermore, commercial p-NH2-Bn-NOTA is often supplied as a hydrated hydrochloride salt (e.g., p-NH2-Bn-NOTA·4HCl·xH₂O). If you synthesized the maleimide derivative without rigorously drying the starting material, the residual water catalyzed the ring-opening during synthesis[3].
Quantitative Data: Hydrolysis Profiles of NOTA Intermediates
To assist in experimental planning, the following table summarizes the hydrolytic stability of key p-NH2-Bn-NOTA intermediates.
| Reactive Intermediate | Target Functional Group | Optimal Conjugation pH | Aqueous Hydrolysis Half-Life | Primary Hydrolysis Product |
| p-SCN-Bn-NOTA | Primary Amines (Lysine) | 8.0 – 8.5 | ~2–4 hours at pH 8.5 | p-NH2-Bn-NOTA + COS |
| Maleimide-NOTA | Sulfhydryls (Cysteine) | 6.5 – 7.0 | < 2 hours at pH > 7.5 | Maleamic acid derivative |
| NOTA-Diazonium | Phenols (Tyrosine) | 5.5 – 6.0 | Minutes (Highly unstable) | Phenol derivative |
| t-Butyl Ester Precursor | N/A (Deprotection) | < 1.0 (TFA) | Stable at neutral pH | Partially deprotected esters |
Validated Experimental Protocols
Protocol A: Optimized TFA Deprotection of p-NH2-Bn-NOTA(tBu)₃
This self-validating system ensures complete deprotection while preventing electrophilic alkylation.
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 100 mg of p-NH2-Bn-NOTA(tBu)₃ in 2.0 mL of anhydrous Dichloromethane (DCM).
-
Scavenger Addition: Add 100 µL of Triisopropylsilane (TIPS) and 100 µL of ultrapure H₂O. Stir for 5 minutes.
-
Acid Cleavage: Dropwise, add 2.0 mL of cold (4°C) Trifluoroacetic Acid (TFA).
-
Reaction: Stir the mixture at room temperature for exactly 4 hours. Validation checkpoint: A small aliquot dried and analyzed via LC-MS should show complete disappearance of the +56, +112, and +168 Da mass peaks.
-
Precipitation: Concentrate the mixture under a stream of N₂ to approx. 0.5 mL. Dropwise, add the concentrate to 15 mL of ice-cold diethyl ether.
-
Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether. Wash the white pellet twice more with cold ether to remove residual TFA and TIPS. Vacuum dry to yield p-NH2-Bn-NOTA.
Protocol B: In Situ Diazotization and Bioconjugation
Because NOTA-diazonium salts hydrolyze into phenols within minutes, they cannot be isolated. This protocol utilizes an in situ generation strategy[4].
-
Pre-complexation: Dissolve 20 µg of p-NH2-Bn-NOTA in 0.25 M ammonium acetate buffer (pH 5.5). Add your radiometal (e.g., [^64^Cu]CuCl₂) and incubate at 37°C for 15 minutes.
-
Diazotization: Cool the mixture to 4°C. Add 1 molar equivalent of NaNO₂ in 1 M HCl. Shake periodically at 4°C for exactly 2 minutes.
-
Immediate Conjugation: Without purification, immediately transfer the diazotized mixture into a solution containing 1 equivalent of your target peptide (e.g., L-tyrosine or neurotensin) in 1x PBS (pH 7.2)[4].
-
Incubation: Allow the azo-coupling to proceed for 15 minutes at room temperature before HPLC purification.
References
-
[4] Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues. Journal of the American Chemical Society (ACS). URL:
-
[1] Improved Conjugation, 64-Cu Radiolabeling, in Vivo Stability, and Imaging Using Nonprotected Bifunctional Macrocyclic Ligands: Bis(Phosphinate) Cyclam (BPC) Chelators. Journal of Medicinal Chemistry (ACS). URL:
-
[2] Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology (ThaiScience). URL:
-
[3] Maleimido-Functionalized NOTA Derivatives as Bifunctional Chelators for Site-Specific Radiolabeling. Molecules (MDPI). URL:
Sources
Comparing 2-((4-Aminophenyl)methyl)nota vs DOTA for Copper-64 Radiolabeling: A Technical Guide for Radiopharmaceutical Development
As positron emission tomography (PET) continues to drive precision medicine, Copper-64 ( 64 Cu) has emerged as a highly versatile radiometal. With a half-life of 12.7 hours, 64 Cu is perfectly suited for tracking the pharmacokinetics of monoclonal antibodies, nanoparticles, and peptides. However, the success of a 64 Cu-radiotracer relies entirely on the kinetic stability of its bifunctional chelator (BFC).
For years, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) was the default "universal" chelator[1]. However, extensive preclinical and clinical data now demonstrate that NOTA derivatives—specifically 2-((4-Aminophenyl)methyl)nota (also known as p-NH 2 -Bn-NOTA)—offer vastly superior thermodynamic and kinetic stability for 64 Cu[1][2][3]. This guide objectively compares these two chelators, detailing the mechanistic causality behind their in vivo performance and providing self-validating experimental protocols for drug development professionals.
Mechanistic Causality: Why Chelator Geometry Dictates In Vivo Fate
The fundamental difference between NOTA and DOTA lies in coordination chemistry and cavity size matching. Copper(II) is a borderline Lewis acid that strongly prefers hexacoordinate (octahedral) or square planar/pyramidal geometries.
-
p-NH 2 -Bn-NOTA (9-membered ring): NOTA features a 9-membered macrocyclic ring with three nitrogen and three oxygen donors. This provides an ideal, tightly fitted hexacoordinate environment that perfectly encapsulates the Cu(II) ion[3]. The resulting 64 Cu-NOTA complex is thermodynamically stable and, more importantly, kinetically inert.
-
DOTA (12-membered ring): DOTA features a larger 12-membered ring with four nitrogen and four oxygen donors. While ideal for larger radiometals like Lutetium-177 or Actinium-225[4], the DOTA cavity is too large for Cu(II). The size mismatch forces a distorted coordination geometry, rendering the complex kinetically labile[2].
The In Vivo Consequence (Transchelation): When a 64 Cu-DOTA radiotracer enters the bloodstream, the kinetically labile Cu(II) ion is highly vulnerable to transchelation. Endogenous copper-binding proteins in the liver—such as ceruloplasmin and superoxide dismutase—strip the 64 Cu from the DOTA chelator[1]. This demetalation leads to massive, off-target radiation accumulation in the liver, drastically reducing the tumor-to-background ratio and increasing systemic toxicity[1][2]. Conversely, the tightly bound 64 Cu-NOTA complex resists transmetalation, ensuring the radiometal clears safely or reaches the target tumor intact[1].
In vivo fate of Cu-64 radiotracers: NOTA resists transchelation, whereas DOTA demetalates in the liver.
Quantitative Performance Comparison
The structural differences between the two chelators translate directly into measurable experimental and clinical outcomes. The table below summarizes the comparative data derived from standardized radioimmunoconjugation studies[1][2][3][5].
| Parameter | 2-((4-Aminophenyl)methyl)nota | DOTA | Clinical / Experimental Impact |
| Macrocycle Ring Size | 9-membered | 12-membered | NOTA provides an exact fit for Cu(II) geometry. |
| Radiolabeling Temp | Room Temperature (20–25°C) | Heating Required (37–90°C) | NOTA preserves the structural integrity of heat-sensitive antibodies[2][5]. |
| Radiolabeling Time | 10 – 20 minutes | 30 – 60+ minutes | NOTA offers superior reaction kinetics[2][5]. |
| Serum Stability (48h) | > 95% intact | < 60% intact | NOTA ensures the isotope remains bound during prolonged circulation[3]. |
| Liver Uptake (24h) | Low (~3 - 5 %ID/g) | High (> 15 %ID/g) | NOTA drastically improves PET image contrast and reduces hepatotoxicity[1][2]. |
Conjugation & Radiolabeling Workflows
The primary amine (-NH 2 ) on the benzyl group of p-NH 2 -Bn-NOTA makes it a highly versatile building block. It can be converted into a diazonium salt for site-specific azo-coupling to tyrosine residues[6][7], or converted to an isothiocyanate (p-SCN-Bn-NOTA) for standard amine-reactive coupling to lysine residues[3].
Below is a self-validating protocol for the preparation and quality control of a 64 Cu-NOTA-Antibody conjugate, compared against the DOTA standard.
Step 1: Biomolecule Conjugation
-
Buffer Exchange: Dialyze the monoclonal antibody into 0.1 M Sodium Carbonate buffer (pH 8.5–9.0).
-
Causality: This high pH ensures the ϵ -amino groups of lysine residues are deprotonated and highly nucleophilic.
-
-
Reaction: Add a 5-to-10-fold molar excess of the activated chelator (e.g., p-SCN-Bn-NOTA or DOTA-NHS) to the antibody. Incubate at room temperature for 2 hours.
-
Purification: Purify the conjugate using Size Exclusion Chromatography (SEC) (e.g., PD-10 column) pre-equilibrated with 0.1 M Ammonium Acetate (pH 5.5).
-
Self-Validation: Measure UV absorbance at 280 nm to quantify protein recovery. Perform MALDI-TOF Mass Spectrometry to verify the Chelator-to-Antibody Ratio (CAR).
-
Step 2: 64 Cu Radiolabeling
-
Buffering the Isotope: Dilute 64 CuCl 2 (typically supplied in 0.1 M HCl) into 0.1 M Ammonium Acetate (pH 5.5).
-
Causality: Acetate acts as a weak intermediate chelator. It prevents the Cu(II) from hydrolyzing into insoluble copper hydroxides while keeping it labile enough for rapid ligand exchange into the NOTA macrocycle.
-
-
Incubation: Add the buffered 64 Cu to the purified conjugate.
Step 3: Quality Control (The Self-Validating System)
To ensure the 64 Cu is securely coordinated within the macrocycle and not merely non-specifically bound to the protein surface, an EDTA challenge is mandatory[5][7].
-
Scavenging: Add 5 mM EDTA to an aliquot of the crude radiolabeling reaction and incubate for 5 minutes.
-
Causality: EDTA rapidly chelates any free or loosely surface-bound 64 Cu, forming a highly polar, low-molecular-weight Cu-EDTA complex.
-
-
Radio-ITLC Analysis: Spot the mixture on silica gel ITLC strips using 0.1 M Citric Acid as the mobile phase.
-
Validation: The intact 64 Cu-NOTA-Antibody is massive and precipitates at the origin ( Rf=0.0 ). The 64 Cu-EDTA complex is highly soluble and migrates to the solvent front ( Rf=1.0 ). A radiochemical yield (RCY) of >95% at the origin definitively proves successful macrocyclic incorporation.
-
Workflow for the conjugation, radiolabeling, and self-validating quality control of radiopharmaceuticals.
Conclusion
While DOTA remains an indispensable chelator for therapeutic isotopes like 177 Lu and 225 Ac, it is fundamentally mismatched for Copper-64. For 64 Cu-based PET imaging, 2-((4-Aminophenyl)methyl)nota is the undisputed gold standard. Its 9-membered ring geometry enables rapid, room-temperature radiolabeling and provides unparalleled in vivo stability, virtually eliminating the off-target liver accumulation that plagues DOTA conjugates.
References
-
Positron Emission Tomography Imaging of CD105 Expression with a 64Cu-Labeled Monoclonal Antibody: NOTA Is Superior to DOTA PLOS One URL:[Link]
-
Synthesis and evaluation of 64Cu-radiolabeled NOTA-cetuximab (64Cu-NOTA-C225) for immuno-PET imaging of EGFR expression National Institutes of Health (PMC) URL:[Link]
-
In Vitro and In Vivo Comparison of Random versus Site-Specific Conjugation of Bifunctional Chelating Agents to the CD33-Binding Antibody for Use in Alpha- and Beta-Radioimmunotherapy ACS Omega URL:[Link]
-
Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability National Institutes of Health (PMC) / Bioconjugate Chemistry URL:[Link]
-
Bioconjugation Methods for Radiopharmaceutical Chemistry ResearchGate / Springer URL:[Link]
-
A Novel Bifunctional Chelating Agent for Tyrosine-Specific Radiolabeling of Peptides and Proteins Bioconjugate Chemistry - ACS Publications URL:[Link]
Sources
- 1. Positron Emission Tomography Imaging of CD105 Expression with a 64Cu-Labeled Monoclonal Antibody: NOTA Is Superior to DOTA | PLOS One [journals.plos.org]
- 2. Synthesis and evaluation of 64Cu-radiolabeled NOTA-cetuximab ( 64Cu-NOTA-C225) for immuno-PET imaging of EGFR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vivo Biodistribution of Amine- and Isothiocyanate-Functionalized NOTA Chelators
An In-Depth Analysis of 2-((4-Aminophenyl)methyl)nota vs. p-SCN-Bn-NOTA for Radiopharmaceutical Development
For researchers, scientists, and drug development professionals in the field of nuclear medicine, the choice of a bifunctional chelator (BFC) is a critical decision that profoundly impacts the in vivo performance of a radiopharmaceutical. The BFC not only ensures stable sequestration of the radiometal but also influences the overall pharmacokinetic profile, including blood clearance, tissue uptake, and elimination pathways. Among the class of highly effective chelators for medically relevant radionuclides like Gallium-68 (⁶⁸Ga), the 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) framework is exemplary for its ability to form highly stable complexes.[1][2]
This guide provides a detailed comparison of two widely used NOTA derivatives distinguished by their conjugation chemistry: 2-((4-Aminophenyl)methyl)nota , which utilizes a primary amine for coupling, and p-SCN-Bn-NOTA , which employs an isothiocyanate group. We will dissect how these seemingly subtle structural differences in their functional "handles" translate into significant variations in biodistribution, offering field-proven insights to guide the rational design of next-generation targeted radiopharmaceuticals.
The Core Distinction: Chemistry of Conjugation
The fundamental difference between these two chelators lies in the reactive group presented for covalent attachment to a targeting biomolecule (e.g., a peptide or antibody). This choice of functional group dictates the type of bond formed, which in turn alters the physicochemical properties of the final radiolabeled conjugate.
-
2-((4-Aminophenyl)methyl)nota features a primary aromatic amine. This group is typically coupled to a carboxylic acid on the biomolecule using carbodiimide chemistry (e.g., EDC/NHS), forming a stable amide bond .
-
p-SCN-Bn-NOTA (p-isothiocyanatobenzyl-NOTA) possesses a highly reactive isothiocyanate group. This moiety readily reacts with primary amines (such as the epsilon-amine of a lysine residue) on a biomolecule under mild basic conditions to form a robust thiourea bond .[3]
The resulting linkage—amide versus thiourea—can influence the conjugate's overall polarity, hydrogen bonding potential, and enzymatic stability, all of which are pivotal in determining its in vivo fate.
Comparative In Vivo Biodistribution Data
Table 1: Representative Biodistribution of ⁶⁸Ga-p-SCN-Bn-NOTA Conjugates (%ID/g)
| Radiotracer | Animal Model | Time (p.i.) | Blood | Liver | Kidneys | Spleen | Muscle | Tumor | Tumor/Muscle Ratio | Reference |
|---|---|---|---|---|---|---|---|---|---|---|
| ⁶⁸Ga-NOTA-PSMA | PC3 PIP Tumor Mice | 1 h | 0.31±0.04 | 0.40±0.06 | 2.50±0.49 | 0.35±0.18 | 0.22±0.03 | 7.91±2.31 | 35.9 | [2][4] |
| ⁶⁸Ga-NOTA-PSMA | PC3 PIP Tumor Mice | 2 h | 0.16±0.02 | 0.32±0.04 | 1.83±0.25 | 0.21±0.06 | 0.16±0.01 | 6.84±1.50 | 42.8 | [2][4] |
| ⁶⁸Ga-NOTA-Nb109 | A375-hPD-L1 Mice | 1.5 h | 0.51±0.03 | 1.14±0.05 | 33.7±2.11 | 1.48±0.11 | 0.43±0.02 | 6.55±0.45 | 15.2 |[5][6] |
Data are presented as mean ± standard deviation. %ID/g = percentage of injected dose per gram of tissue.
Analysis and Field-Proven Insights
Blood Clearance & Overall Pharmacokinetics
Radiotracers built with p-SCN-Bn-NOTA generally exhibit rapid blood clearance. For instance, ⁶⁸Ga-NOTA-PSMA showed blood levels dropping to just 0.16 %ID/g by 2 hours post-injection.[2][4] This rapid clearance is highly desirable as it reduces background radiation and enhances tumor-to-background contrast at earlier imaging time points. The choice of chelator has been shown to significantly influence the overall pharmacokinetic profile of a radiopharmaceutical.[7][8] The neutral complex formed by Ga(III) with the hexadentate NOTA chelator contributes to this favorable behavior.[2][4]
Renal vs. Hepatobiliary Excretion
For small molecule and peptide-based radiotracers, renal (kidney) clearance is the predominant route of excretion.
-
Kidney Uptake: As seen with ⁶⁸Ga-NOTA-Nb109, kidney uptake can be substantial (33.7 %ID/g).[5] This is a common characteristic for nanobodies and small proteins that undergo glomerular filtration and subsequent reabsorption in the proximal tubules. While the chelator itself is a factor, the nature of the targeting biomolecule often dominates the renal handling profile. However, in direct comparisons with other chelators like PCTA, NOTA-based conjugates have sometimes shown slightly higher kidney retention, a factor to consider in therapeutic applications to minimize radiation dose to the kidneys.[9]
-
Liver Uptake: Liver uptake for the p-SCN-Bn-NOTA conjugates is consistently low (e.g., 0.40 %ID/g for ⁶⁸Ga-NOTA-PSMA at 1h).[4] This indicates minimal hepatobiliary clearance and suggests high in vivo stability of the radiometal complex. Significant liver accumulation can sometimes be an indicator of dissociation of the radiometal from the chelator, or it may reflect the lipophilicity of the overall molecule.[10] The low liver values for these NOTA-conjugates underscore the kinetic inertness of the ⁶⁸Ga-NOTA complex.
Impact of Linkage on Biodistribution
While direct comparative data is limited, we can infer the influence of the amide vs. thiourea linkage. The thiourea group formed from p-SCN-Bn-NOTA is generally considered more metabolically robust than some amide bonds, but it also increases the lipophilicity of the conjugate compared to an amide linker. This change in lipophilicity can alter protein binding in the blood and subtly shift clearance patterns. The key takeaway for developers is that the linker chemistry is not inert; it is an active component of the radiopharmaceutical's design that can be modulated to fine-tune pharmacokinetics.
Experimental Methodologies
To ensure the integrity and reproducibility of biodistribution data, standardized and validated protocols are essential.
Protocol 1: Conjugation of p-SCN-Bn-NOTA to a Peptide
This protocol describes the coupling of the isothiocyanate group to a primary amine on a targeting peptide.
-
Peptide Preparation: Dissolve the targeting peptide (containing a lysine residue or N-terminal amine) in a buffer of pH 8.5-9.0, such as 0.1 M sodium bicarbonate, to a final concentration of 1-5 mg/mL.
-
Chelator Preparation: Dissolve p-SCN-Bn-NOTA in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the dissolved p-SCN-Bn-NOTA to the peptide solution.
-
Incubation: Gently mix the reaction solution at room temperature for 4-6 hours or overnight at 4°C.
-
Purification: Purify the resulting NOTA-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., ESI-MS) and analytical HPLC.
Protocol 2: ⁶⁸Ga Radiolabeling
This protocol is a self-validating system for producing a high-purity radiotracer.
-
Generator Elution: Elute ⁶⁸GaCl₃ from a certified ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Buffering: Add the NOTA-conjugated peptide (typically 10-50 µg) to a reaction vial. Add a buffer, such as 0.25 M sodium acetate, to bring the pH to 4.0-4.5.
-
Labeling Reaction: Add the ⁶⁸GaCl₃ eluate (approx. 100-500 MBq) to the buffered peptide solution.
-
Incubation: Heat the reaction mixture at 95°C for 5-10 minutes. For many NOTA conjugates, this reaction proceeds efficiently even at room temperature.[4]
-
Quality Control (QC):
-
Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC) or RP-HPLC.
-
The RCP should exceed 95% for in vivo use. If necessary, the product can be purified using a C18 Sep-Pak cartridge.
-
Protocol 3: In Vivo Biodistribution Study
This workflow outlines the key steps for assessing tissue distribution in an animal model.
-
Animal Model: Utilize tumor-bearing mice (e.g., subcutaneous xenografts in immunodeficient mice) appropriate for the targeting molecule.
-
Radiotracer Administration: Inject a known activity (e.g., 0.5-1.0 MBq) of the purified ⁶⁸Ga-labeled tracer intravenously (i.v.) via the tail vein into cohorts of animals (n=4-5 per time point).
-
Euthanasia and Dissection: At predefined time points (e.g., 1, 2, and 4 hours post-injection), euthanize the animals according to approved ethical protocols.
-
Organ Harvesting: Promptly dissect major organs and tissues of interest (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor, etc.).
-
Measurement: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter, decay-correcting all counts to the time of injection.
-
Data Analysis: Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion and Recommendations
Both 2-((4-Aminophenyl)methyl)nota and p-SCN-Bn-NOTA are excellent bifunctional chelators for developing ⁶⁸Ga-based radiopharmaceuticals. They form highly stable complexes, leading to tracers with low non-target liver uptake and favorable clearance profiles.
-
p-SCN-Bn-NOTA is arguably the more widely used and commercially available option, with a well-established, efficient, and mild conjugation protocol to primary amines. Its performance in preclinical and clinical studies, particularly for PSMA-targeted agents, has set a high benchmark.[4]
-
2-((4-Aminophenyl)methyl)nota provides a valuable alternative, especially when the targeting biomolecule lacks an accessible primary amine but possesses a carboxyl group for amide bond formation. The resulting linker may offer a slightly different polarity profile, which could be strategically employed to optimize pharmacokinetics for specific applications.
The ultimate choice depends on the available functional groups on the targeting molecule and the desired physicochemical properties of the final conjugate. The evidence strongly suggests that the fundamental NOTA core provides the basis for excellent in vivo stability, while the specific linker chemistry offers a handle for fine-tuning the biodistribution to achieve the best possible imaging contrast and safety profile.
References
- F.A. Mettler, M.J. Guiberteau. Essentials of Nuclear Medicine Imaging. W B Saunders, London, UK: 2012. [URL not available]
-
K.A. Deal, et al. 68Ga Small Peptide Imaging: Comparison of NOTA and PCTA. Bioconjugate Chemistry. 2012. [Link]
-
S. Liu, et al. Impact of Bidentate Chelators on Lipophilicity, Stability, and Biodistribution Characteristics of Cationic 99mTc-Nitrido Complexes. Bioconjugate Chemistry. 2007. [Link]
-
X. Li, et al. Decorating sdAbs with Chelators: Effect of Conjugation on Biodistribution and Functionality. Pharmaceuticals. 2021. [Link]
-
S.D. DiMauro, et al. Imaging cancer using PET - the effect of the bifunctional chelator on the biodistribution of a Cu-64-labeled antibody. Journal of Labelled Compounds and Radiopharmaceuticals. 2012. [Link]
-
H.K. Gali, et al. In Vitro and In Vivo Evaluation of a 64Cu-Labeled NOTA-Bn-SCN-Aoc-Bombesin Analogue in Gastrin-Releasing Peptide Receptor Expressing Prostate Cancer. Molecular Imaging and Biology. 2011. [Link]
-
L.M. Grimm, et al. Chelator impact: investigating the pharmacokinetic behavior of copper-64 labeled PD-L1 radioligands. EJNMMI Radiopharmacy and Chemistry. 2024. [Link]
-
J.C.G. de Lima, et al. Radioimmunotheranostic Pair Based on the Anti-HER2 Monoclonal Antibody: Influence of Chelating Agents and Radionuclides on Biological Properties. Pharmaceutics. 2021. [Link]
-
C. Kularatne, et al. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA. Bioconjugate Chemistry. 2016. [Link]
-
S. Ahenkorah, et al. 68Ga-Labeling: Laying the Foundation for an Anti-Radiolytic Formulation for NOTA-sdAb PET Tracers. Pharmaceuticals. 2021. [Link]
-
S. Mukherjee, et al. Radiometal chelators for infection diagnostics. Frontiers in Medicine. 2023. [Link]
-
M.A. Anis, et al. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. Molecules. 2021. [Link]
-
C. Kularatne, et al. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA. Bioconjugate Chemistry. 2016. [Link]
-
M. Koźmiński, et al. Cold Kit Labeling: The Future of 68 Ga Radiopharmaceuticals?. Frontiers in Medicine. 2020. [Link]
-
Research Collection, ETH Zurich. Development of Fibronectin- Binding Peptide-Based Radiotracers with Improved Biodistribution for Targeting Deregulated Extra-Cellular Matrix in Cancer. 2023. [Link]
-
PubChem. 2-((4-Aminophenyl)methyl)nota. National Center for Biotechnology Information. [Link]
-
Inxight Drugs. 2-((4-AMINOPHENYL)METHYL)NOTA TETRAHYDROCHLORIDE. National Center for Advancing Translational Sciences. [Link]
-
M. Xing, et al. Dose Escalation Biodistribution, Positron Emission Tomography/Computed Tomography Imaging and Dosimetry of a Highly Specific Radionuclide-labeled Non-blocking Nanobody. ResearchGate. 2021. [Link]
Sources
- 1. Common Chelating Agents for Radionuclide-Labeled Targeting Peptides NovoPro [novoprolabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose escalation biodistribution, positron emission tomography/computed tomography imaging and dosimetry of a highly specific radionuclide-labeled non-blocking nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chelator impact: investigating the pharmacokinetic behavior of copper-64 labeled PD-L1 radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioimmunotheranostic Pair Based on the Anti-HER2 Monoclonal Antibody: Influence of Chelating Agents and Radionuclides on Biological Properties [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Validation of 2-((4-Aminophenyl)methyl)nota stability in human blood serum
Comparative Validation Guide: Serum Stability of p-NH₂-Bn-NOTA in Radiopharmaceutical Development
As a Senior Application Scientist in radiochemistry, I frequently encounter premature clinical failures of radiotracers due to poor in vivo stability. The bifunctional chelator (BFC) is the linchpin of any targeted radiopharmaceutical. For intermediate-sized radiometals like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), 2-((4-Aminophenyl)methyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid (p-NH₂-Bn-NOTA) has emerged as the gold standard.
This guide objectively compares the human blood serum stability of p-NH₂-Bn-NOTA against common alternatives like p-NH₂-Bn-DOTA and DTPA, providing the mechanistic causality and self-validating experimental protocols necessary for rigorous preclinical evaluation.
Mechanistic Causality: Cavity Size and Kinetic Inertness
The stability of a radiometal complex in human serum is not merely a function of thermodynamic affinity; it is heavily dictated by kinetic inertness . Human blood serum is a highly competitive environment, rich in metal-scavenging proteins such as transferrin, albumin, and ceruloplasmin [1].
p-NH₂-Bn-NOTA features a 9-membered macrocyclic ring with three nitrogen and three carboxylate oxygen donors (N₃O₃). This creates a pre-organized, rigid coordination cavity that perfectly matches the ionic radii of Ga³⁺ (62 pm) and Cu²⁺ (73 pm). Upon complexation, the metal is completely encapsulated, shielding it from nucleophilic attack by serum proteins [2].
In contrast, DOTA (a 12-membered ring) is thermodynamically stable but kinetically labile with smaller metals. Its larger cavity forces Cu²⁺ and Ga³⁺ into distorted, out-of-cage, or fluxional coordination geometries. This structural mismatch leaves coordination sites exposed, facilitating transchelation—the transfer of the radiometal from the BFC to serum transferrin [3]. Acyclic chelators like DTPA lack the macrocyclic effect entirely, resulting in rapid demetalation in vivo.
Mechanistic pathway illustrating how chelator cavity size dictates kinetic inertness and in vivo fate.
Comparative Performance Data
To objectively evaluate p-NH₂-Bn-NOTA, we must benchmark its radiolabeling efficiency and serum stability against DOTA and DTPA conjugates. The data below synthesizes established parameters for ⁶⁴Cu and ⁶⁸Ga labeling[4, 5].
Table 1: Radiolabeling Conditions & Efficiency
| Chelator | Radiometal | Optimal pH | Temp (°C) | Time (min) | Radiochemical Yield (RCY) |
| p-NH₂-Bn-NOTA | ⁶⁸Ga / ⁶⁴Cu | 4.0 - 5.5 | 25 - 37 | 10 - 30 | > 98% |
| p-NH₂-Bn-DOTA | ⁶⁸Ga / ⁶⁴Cu | 4.0 - 5.5 | 80 - 95 | 30 - 60 | 85 - 95% |
| p-NH₂-Bn-DTPA | ⁶⁸Ga / ⁶⁴Cu | 5.0 - 6.0 | 25 | 15 | > 95% |
Expert Insight: NOTA's ability to radiolabel at room temperature (or 37°C) is a critical advantage when conjugating to heat-sensitive biologics like antibodies or engineered proteins. DOTA requires harsh heating (80-95°C) to overcome the kinetic barrier of metal insertion into its rigid, oversized cavity.
Table 2: Human Blood Serum Stability (Intact Complex %)
| Chelator | Radiometal | 1 Hour | 4 Hours | 24 Hours | 48 Hours |
| NOTA | ⁶⁸Ga | > 99% | > 98% | N/A (Decay) | N/A |
| DOTA | ⁶⁸Ga | 92% | < 85% | N/A (Decay) | N/A |
| NOTA | ⁶⁴Cu | > 99% | > 98% | > 97% | > 95% |
| DOTA | ⁶⁴Cu | 95% | 88% | < 75% | < 60% |
| DTPA | ⁶⁴Cu | 80% | < 50% | < 20% | < 5% |
Data Interpretation: While DTPA and DOTA show significant demetalation over 24-48 hours (evidenced by the rising presence of protein-bound ⁶⁴Cu), NOTA maintains >95% integrity. This directly correlates to lower off-target radiation dose to the liver and higher tumor-to-background ratios in PET imaging [3].
Self-Validating Experimental Workflows
A robust stability assay must be self-validating. Simply measuring gross radioactivity is insufficient; you must prove that the radioactivity remains covalently linked to your specific BFC-conjugate and has not transferred to serum proteins.
Protocol: In Vitro Human Serum Stability Assay Objective: Quantify the kinetic inertness of [⁶⁴Cu]Cu-NOTA-conjugates vs. [⁶⁴Cu]Cu-DOTA-conjugates in human serum.
Step 1: Preparation of the Radiocomplex
-
Incubate 1 nmol of the p-NH₂-Bn-NOTA conjugate with 100-200 μCi of ⁶⁴CuCl₂ in 0.1 M ammonium acetate (NH₄OAc) buffer (pH 5.5) at 37°C for 30 minutes.
-
Validation Check: Confirm Radiochemical Purity (RCP) > 98% via Radio-TLC (mobile phase: 0.1 M EDTA). Free ⁶⁴Cu migrates with the solvent front; the intact complex remains at the origin.
Step 2: Serum Incubation
-
Add 100 μL of the purified radiocomplex (approx. 50 μCi) to 1.0 mL of fresh, sterile-filtered human blood serum.
-
Incubate the mixture in a thermomixer at 37°C with gentle agitation (300 rpm) to simulate physiological conditions.
Step 3: Time-Course Sampling & Protein Precipitation
-
At predefined time points (1h, 4h, 24h, 48h), extract a 100 μL aliquot.
-
Causality of Precipitation: Add 100 μL of cold acetonitrile (or ethanol) to the aliquot. This chemically denatures and precipitates large serum proteins (like transferrin and albumin) that may have scavenged the radiometal.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Validation Check: Measure the radioactivity of both the pellet (protein-bound ⁶⁴Cu) and the supernatant (intact [⁶⁴Cu]Cu-NOTA). High pellet radioactivity indicates transchelation (instability).
Step 4: Radio-HPLC Analysis (Size-Exclusion)
-
Inject the supernatant onto a Size-Exclusion HPLC column (e.g., Agilent Zorbax GF-250) equipped with an in-line radiodetector.
-
Elute with PBS (pH 7.4) at a flow rate of 1.0 mL/min.
-
Interpretation: The intact radiopharmaceutical will elute at its specific retention time. Any free ⁶⁴Cu or small-molecule radiometal fragments will elute later. Calculate stability as the Area Under the Curve (AUC) of the intact peak divided by the total AUC.
Step-by-step experimental workflow for validating radiopharmaceutical serum stability.
Conclusion
For drug development professionals engineering next-generation radiopharmaceuticals, the choice of bifunctional chelator is non-negotiable. While DOTA remains the standard for large lanthanides (e.g., Lutetium-177), p-NH₂-Bn-NOTA is unequivocally superior for smaller radiometals like ⁶⁸Ga and ⁶⁴Cu. Its pre-organized 9-membered macrocyclic structure provides the kinetic inertness required to survive the competitive environment of human blood serum, ensuring high target-to-background ratios and minimizing off-target radiotoxicity.
References
-
Cai, Z., et al. "NOTA Complexes with Copper(II) and Divalent Metal Ions: Kinetic and Thermodynamic Studies." Inorganic Chemistry, ACS Publications.[Link]
-
Zhou, Y., et al. "New Bifunctional Chelator p-SCN-PhPr-NE3TA for Copper-64: Synthesis, Peptidomimetic Conjugation, Radiolabeling, and Evaluation for PET Imaging." Inorganic Chemistry, ACS Publications.[Link]
-
Lee, C.H., et al. "Comparison of the Effects of DOTA and NOTA Chelators on 64Cu-Cudotadipep and 64Cu-Cunotadipep for Prostate Cancer." Cancer Biotherapy and Radiopharmaceuticals, PMC.[Link]
-
Moon, S-H., et al. "Comparison of In Vitro Mouse Serum Stability of 68Ga-Labeled PSMA Targeting Conjugates of Acyclic and Macrocyclic Chelators." Journal of Nuclear Medicine.[Link]
-
Price, E. W., & Orvig, C. "Chelators and metal complex stability for radiopharmaceutical applications." Chemical Society Reviews, ResearchGate.[Link]
Comprehensive Comparison Guide: 2-((4-Aminophenyl)methyl)nota vs. NODAGA Bifunctional Chelators
The development of targeted radiopharmaceuticals relies heavily on the selection of an optimal bifunctional chelator (BFC). For intermediate-sized radiometals like Gallium-68 ( 68 Ga) and Copper-64 ( 64 Cu), the 1,4,7-triazacyclononane (TACN) macrocyclic backbone is the industry standard due to its pre-organized hexadentate coordination sphere[1].
As a Senior Application Scientist, I frequently guide researchers through the nuanced selection process between two of the most prominent TACN derivatives: 2-((4-Aminophenyl)methyl)nota (commonly referred to as p-NH 2 -Bn-NOTA) and NODAGA (1-(1-carboxy-3-carboxypropyl)-4,7-carboxymethyl-1,4,7-triazacyclononane). This guide objectively compares their structural mechanics, radiolabeling kinetics, and in vivo performance to help you optimize your drug development pipeline.
Structural and Mechanistic Divergence
The fundamental difference between these two chelators lies in their functionalization strategy, which directly dictates their conjugation chemistry and downstream pharmacokinetics.
-
p-NH 2 -Bn-NOTA : This chelator utilizes a carbon-backbone substitution . The p-aminobenzyl group is attached to one of the carbon atoms of the TACN ring[2]. Because the conjugation moiety is structurally segregated from the nitrogen atoms, all three secondary amines are functionalized with acetic acid arms. This preserves a perfectly symmetrical N 3 O 3 donor set. The primary amine on the benzyl group is typically converted to an isothiocyanate (p-SCN-Bn-NOTA) for robust, random conjugation to lysine residues on large proteins and antibodies[3].
-
NODAGA : In contrast, NODAGA is an N-functionalized derivative . One of the three acetic acid arms of the standard NOTA framework is replaced by a glutaric acid moiety[4]. The distal carboxylic acid of this glutaric arm serves as the conjugation point (often activated as an NHS ester or used directly in solid-phase peptide synthesis), while the proximal carboxylate participates in metal coordination[4]. This design maintains the hexadentate N 3 O 3 coordination but eliminates the hydrophobic benzyl ring, making NODAGA significantly more hydrophilic[4].
Diagram 1: Structural logic dictating the conjugation strategies of NOTA-based chelators.
Radiolabeling Kinetics and Thermodynamics
Both chelators exhibit exceptional thermodynamic stability and rapid formation kinetics with 68 Ga 3+ and 64 Cu 2+ [4]. However, their structural nuances dictate specific experimental preferences.
-
Gallium-68 ( 68 Ga) : 68 Ga 3+ is a hard Lewis acid that demands an octahedral coordination geometry[1]. Both p-NH 2 -Bn-NOTA and NODAGA encapsulate 68 Ga efficiently[5],[6]. However, for clinical-grade peptide labeling where precursor concentrations are extremely low (nanomolar range), NODAGA-peptides are often heated to 95°C for 5–10 minutes to guarantee >95% radiochemical yield (RCY)[7]. The radiolabeling of NODAGA is highly pH-dependent, with an optimal range of 4.0–4.5[8].
-
Copper-64 ( 64 Cu) : p-NH 2 -Bn-NOTA (via its SCN derivative) demonstrates superior kinetic inertness in vivo for 64 Cu compared to acyclic chelators[3]. When conjugated to antibodies like rituximab, it achieves >95% RCY at room temperature and maintains >97% stability in human serum over 48 hours[3].
Quantitative Comparison of Properties
| Parameter | p-NH₂-Bn-NOTA | NODAGA |
| Macrocyclic Core | 1,4,7-triazacyclononane | 1,4,7-triazacyclononane |
| Conjugation Site | Carbon backbone (p-aminobenzyl) | Nitrogen pendant arm (glutaric acid) |
| Coordinating Groups | 3x Nitrogen, 3x Carboxylate | 3x Nitrogen, 3x Carboxylate |
| Lipophilicity | Higher (due to hydrophobic benzyl ring) | Lower (highly hydrophilic) |
| Primary Application | Antibodies, large proteins | Peptides, small molecules |
| Optimal ⁶⁸Ga Labeling | RT to 40°C, pH 4.0–4.5 | RT to 95°C, pH 3.2–4.5 |
In Vivo Pharmacokinetics
The choice between p-NH 2 -Bn-NOTA and NODAGA profoundly impacts the biodistribution of the resulting radiotracer. The benzyl ring in p-NH 2 -Bn-NOTA increases the overall lipophilicity of the conjugate. While negligible for large antibodies, this added lipophilicity can increase hepatobiliary clearance and background liver uptake when conjugated to small peptides[6].
Conversely, NODAGA's highly aliphatic and hydrophilic nature promotes rapid renal clearance, significantly improving the tumor-to-background ratio for small-molecule and peptide-based PET tracers[4].
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols outline the distinct workflows for these chelators. The causality behind each step is explained to provide a self-validating system.
Protocol 1: Bioconjugation of p-SCN-Bn-NOTA to an Antibody
(Note: p-NH 2 -Bn-NOTA is first reacted with thiophosgene to form the active p-SCN-Bn-NOTA).
-
Buffer Exchange : Buffer the antibody into 0.1 M Na 2 CO 3 (pH 8.5–9.0).
-
Causality: The high pH ensures that the ϵ -amino groups of lysine residues are deprotonated and highly nucleophilic.
-
-
Conjugation : Add a 10- to 20-fold molar excess of p-SCN-Bn-NOTA dissolved in DMSO (ensure DMSO is <5% of total volume). Incubate at room temperature for 2 hours.
-
Causality: The isothiocyanate reacts with primary amines to form a stable thiourea bond[3].
-
-
Purification : Remove unreacted chelator using a size-exclusion spin column (e.g., Amicon 30 kDa MWCO) washed with 0.1 M ammonium acetate (pH 5.5).
-
Causality: Ammonium acetate prepares the conjugate for subsequent radiometal labeling, which requires a mildly acidic pH to prevent metal hydrolysis.
-
Protocol 2: 68 Ga Radiolabeling of a NODAGA-Peptide
-
Elution : Elute the 68 Ge/ 68 Ga generator with 0.1 M HCl.
-
Causality: HCl strips the 68 Ga 3+ from the generator matrix while keeping it soluble and preventing adherence to the tubing[9].
-
-
Buffering : Add 1 M sodium acetate or HEPES buffer to the reaction vial to adjust the pH to 4.0–4.5[8].
-
Causality: At pH < 3.5, the chelator's carboxylates are fully protonated and cannot bind the metal. At pH > 5.0, 68 Ga rapidly hydrolyzes to form insoluble Ga(OH) 3 colloids[1].
-
-
Labeling : Add 10–20 μ g of the NODAGA-peptide precursor. Heat at 95°C for 5–10 minutes[7].
-
Causality: While NODAGA can label at room temperature, heating overcomes the activation energy barrier at low precursor concentrations, driving the reaction to >95% RCY rapidly[8].
-
-
Quality Control : Analyze via Radio-HPLC using a C18 column.
-
Causality: Ensures the separation of the intact radiotracer from free 68 Ga 3+ and colloidal impurities prior to injection.
-
Diagram 2: Standardized workflow and critical parameters for 68Ga radiolabeling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-((4-Aminophenyl)methyl)nota | 142131-37-1 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NODAGA Derivatives as Chelating Agents for Radioactive Isotopes | TCI AMERICA [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation, Characterization, and Radiolabeling of [68Ga]Ga-NODAGA-Pamidronic Acid: A Potential PET Bone Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]
Validating radiochemical purity of 2-((4-Aminophenyl)methyl)nota complexes via radio-HPLC
As a Senior Application Scientist, I frequently audit radiopharmaceutical development pipelines. A recurring point of failure in these workflows is the reliance on inadequate analytical techniques to confirm radiometal complexation. When developing targeted radiopharmaceuticals, ensuring that the radiometal is thermodynamically locked within the chelator—and not merely adventitiously bound to the protein surface—is critical for patient safety and image contrast.
This guide objectively compares the performance of 2-(4-Aminobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid (p-NH2-Bn-NOTA) against alternative bifunctional chelators (BFCs) and provides a self-validating Radio-HPLC methodology to definitively confirm its radiochemical purity (RCP).
The Causality of Chelator Selection: NOTA vs. DOTA vs. DTPA
The selection of a bifunctional chelator dictates the kinetic inertness and manufacturing conditions of the final radiotracer. For intermediate-sized radiometals like Gallium-68 ( 68 Ga) and Copper-64 ( 64 Cu), p-NH2-Bn-NOTA is mechanistically superior to macrocyclic alternatives like DOTA or acyclic options like DTPA.
-
The Macrocyclic Pre-organization Advantage: NOTA features a hexadentate N3O3 macrocyclic cavity that perfectly matches the coordination sphere and ionic radius of Ga 3+ and Cu 2+ . This structural pre-organization drastically lowers the kinetic barrier to metal insertion. Consequently, NOTA achieves >98% radiochemical purity at room temperature within 5 minutes[1]. In competitive binding assays at 25 °C, NOTA consistently outcompetes DOTA for 68 Ga complexation due to this lower kinetic barrier[2].
-
The Thermal Penalty of DOTA: DOTA possesses a larger octadentate N4O4 cavity. While the resulting complex is highly stable, forcing Ga 3+ into this cavity requires overcoming a significant kinetic barrier, necessitating heating to 60–90 °C for 15–30 minutes[1]. For heat-sensitive biologicals like single-domain antibodies or engineered peptides, this thermal stress induces irreversible denaturation.
-
The Kinetic Instability of DTPA: Acyclic chelators like DTPA label rapidly at room temperature but lack the "macrocyclic effect," leading to poor in vivo kinetic stability. For 64 Cu, NOTA-conjugated antibodies demonstrated superior radiochemical stability (97.5% intact at 48 h) compared to DTPA derivatives, which degraded to ~38% due to transchelation to serum proteins like ceruloplasmin[3].
Quantitative Performance Comparison
| Chelator | Cavity Structure | Optimal Labeling Temp ( 68 Ga/ 64 Cu) | Reaction Time | In Vivo Stability |
| p-NH2-Bn-NOTA | Hexadentate (N3O3) | 25 °C (Room Temp) | 5–10 min | Excellent (Resists transchelation) |
| p-NH2-Bn-DOTA | Octadentate (N4O4) | 60–90 °C | 15–30 min | Excellent |
| p-NH2-Bn-DTPA | Acyclic | 25 °C | 5 min | Poor (High serum transchelation) |
Self-Validating Radio-HPLC Protocol for RCP Determination
While radio-TLC is rapid, it lacks the resolving power to separate isomeric radiometal complexes or detect subtle degradation products. Radio-HPLC is the definitive, self-validating system required to prove complex integrity.
Objective: To separate and quantify unreacted free radiometal (e.g., 68 Ga 3+ ), intermediate species, and the intact p-NH2-Bn-NOTA-vector complex.
Step 1: Mobile Phase Preparation & Ion-Pairing
-
Action: Prepare Mobile Phase A (0.1% Trifluoroacetic acid [TFA] in H 2 O) and Mobile Phase B (0.1% TFA in Acetonitrile)[4].
-
Causality: TFA serves a critical dual purpose. First, it acts as an ion-pairing agent that neutralizes basic residues on the targeting vector, increasing its hydrophobicity. Second, it masks residual active silanol groups on the silica stationary phase, preventing severe peak tailing and ensuring sharp, quantifiable radiometric peaks[5].
Step 2: Column Selection & Equilibration
-
Action: Equilibrate a C18 reversed-phase analytical column (e.g., 5 µm, 4.6 × 250 mm) at 1.0 mL/min with 5% Mobile Phase B[5].
-
Causality: The highly hydrophobic C18 matrix is required to retain the bulky organic p-NH2-Bn-NOTA conjugate. Equilibration at a low organic concentration ensures that highly polar unreacted radiometals will not be retained by the stationary phase and will elute immediately in the void volume.
Step 3: Gradient Elution Profile
-
Action: Inject the crude radiolabeled sample. Run an isocratic hold at 5% B for 3 minutes, followed by a linear gradient to 95% B over 12 minutes[4].
-
Causality: The initial isocratic phase washes all free, unchelated radiometal into the detector ( tR≈1.5−2.5 min). The subsequent organic gradient disrupts the hydrophobic interactions between the NOTA-conjugate and the stationary phase, eluting the intact radiotracer ( tR≈8−12 min, depending on the vector's lipophilicity).
Step 4: Dual-Channel Detection & Validation
-
Action: Monitor the eluate using an in-line UV-Vis detector (254/280 nm) in series with a radiometric scintillation detector.
-
Causality: UV-Vis confirms the presence and integrity of the bulk targeting vector, while the radiometric channel exclusively detects the physical location of the isotope. Co-elution of the UV and radiometric peaks confirms successful covalent radiolabeling. The system validates the batch for use only if the calculated Radiochemical Purity is > 95%.
RCP(%)=Total radiometric peak areaArea under intact complex peak×100
Workflow Visualization
Workflow and logical causality of radio-HPLC validation for NOTA complexes.
Sources
- 1. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09076E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20190091351A1 - Radioligands for pretargeted pet imaging and methods of their therapeutic use - Google Patents [patents.google.com]
- 5. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
2-((4-Aminophenyl)methyl)nota proper disposal procedures
Operational and Disposal Master Plan for 2-((4-Aminophenyl)methyl)nota ( p -NH2-Bn-NOTA)
As radiopharmaceutical development accelerates, the management of bifunctional chelators (BFCs) like 2-((4-Aminophenyl)methyl)nota—commonly referred to as p -NH2-Bn-NOTA—requires rigorous operational oversight. Widely utilized for its ability to covalently link targeting vectors (antibodies, peptides) to radiometals ( 64 Cu, 68 Ga, 18 F-Al)[1][2], this macrocyclic compound presents unique end-of-life disposal challenges.
Because radiochemistry laboratories frequently handle this reagent in both its "cold" (unreacted) and "hot" (radiolabeled) states, disposal cannot be treated as a singular process. This guide provides drug development professionals with a self-validating, field-proven framework for the safe handling, decay, and chemical destruction of p -NH2-Bn-NOTA[3][4].
The Causality of Hazard: Why Standard Disposal Fails
To understand the disposal protocols, one must first understand the molecular mechanics of p -NH2-Bn-NOTA. The compound features a 1,4,7-triazacyclononane ring pre-organized with three acetic acid arms. This structure leverages the "macrocyclic effect" to form incredibly stable complexes with divalent and trivalent metal ions. For instance, the thermodynamic stability constant ( logK ) for its Copper(II) complex is an exceptionally high 23.33[5].
The Environmental Threat: If unreacted p -NH2-Bn-NOTA is disposed of via standard aqueous drain systems, it does not readily degrade. Instead, it acts as an environmental chelator, stripping essential trace metals from aquatic ecosystems or, worse, mobilizing toxic heavy metals (like lead or cadmium) trapped in plumbing infrastructure and soil[6][7]. Therefore, dilution is not the solution . The robust C-N bonds of the macrocyclic ring must be subjected to high-temperature thermal destruction (incineration) to prevent environmental metal mobilization[8].
Quantitative Waste Parameters
When p -NH2-Bn-NOTA is used in radiolabeling, it becomes a "mixed waste" (hazardous chemical + radioactive). The disposal timeline is strictly dictated by the physical half-life ( t1/2 ) of the coordinated isotope. Regulatory standards require holding the material for a minimum of 10 half-lives (Decay-in-Storage, DIS) to achieve >99.9% decay before it can be transferred to chemical waste streams[9][10].
Table 1: Radiochemical Decay-in-Storage (DIS) Timelines for p -NH2-Bn-NOTA Complexes
| Coordinated Isotope | Application | Physical Half-Life ( t1/2 ) | Minimum DIS Duration (10 ×t1/2 ) | Post-DIS Waste Classification |
| None (Unreacted) | Bioconjugation | N/A | 0 hours | Hazardous Organic Waste |
| 68 Ga | PET Imaging | 67.7 minutes | ~11.3 hours | Hazardous Organic Waste |
| 18 F (via AlF) | PET Imaging | 109.7 minutes | ~18.3 hours | Hazardous Organic Waste |
| 64 Cu | PET / Theranostics | 12.7 hours | ~5.3 days | Hazardous Organic Waste |
| 177 Lu | Targeted Radiotherapy | 6.65 days | ~66.5 days | Hazardous Organic Waste |
Waste Routing Decision Matrix
The following logic tree dictates the operational flow for isolating, storing, and destroying p -NH2-Bn-NOTA waste.
Fig 1: Operational decision matrix for the disposal of p-NH2-Bn-NOTA mixed and chemical waste.
Step-by-Step Execution Methodologies
To ensure a self-validating safety system, laboratories must implement the following strict procedural workflows.
Protocol A: Decay-in-Storage (DIS) for Radiolabeled p -NH2-Bn-NOTA
Use this protocol for any p -NH2-Bn-NOTA complexed with 64 Cu, 68 Ga, or other radiometals.
-
Segregation: Immediately transfer the liquid waste into a high-density polyethylene (HDPE) or glass vial. Do not mix isotopes with vastly different half-lives (e.g., do not mix 68 Ga waste with 177 Lu waste), as this unnecessarily extends the holding time for the entire batch.
-
Shielding: Place the sealed container behind appropriate shielding. Use lead (Pb) for gamma/positron emitters ( 64 Cu, 68 Ga) and acrylic/Lucite for pure beta emitters to prevent Bremsstrahlung radiation.
-
Logging: Affix a radioactive waste tag detailing:
-
Isotope present.
-
Total estimated activity (in MBq or mCi).
-
Date of generation.
-
Calculated date of clearance (Current Date + 10 t1/2 ).
-
-
Validation Survey: Once the clearance date is reached, take the container to a low-background area. Use a calibrated Geiger-Müller (GM) counter or Sodium Iodide (NaI) scintillation detector to survey the container.
-
Clearance: If the reading is statistically indistinguishable from the room's background radiation level, deface all radioactive symbols on the container. The material is now reclassified strictly as chemical waste. Proceed to Protocol B.
Protocol B: Chemical Destruction & Consolidation
Use this protocol for unreacted p -NH2-Bn-NOTA (CAS: 142131-37-1 or HCl salt 1310812-52-2)[11][12] and post-DIS cleared waste.
-
Aqueous/Organic Separation: Determine the solvent matrix. If the p -NH2-Bn-NOTA is dissolved in high-performance liquid chromatography (HPLC) effluents (e.g., Acetonitrile/Water/TFA mixtures), route it to a Non-Halogenated Organic Waste carboy.
-
pH Adjustment (If applicable): The tetrahydrochloride salt form ( p -NH2-Bn-NOTA·4HCl) is highly acidic in solution[12]. If consolidating large volumes, ensure the receiving waste carboy is compatible with acidic organics, or carefully neutralize with dilute NaOH to pH 6-8 before consolidation to prevent adverse reactions with other waste chemicals.
-
Secondary Containment: Store the chemical waste carboy in a secondary containment tray within a flammables/corrosives cabinet, away from strong oxidizing agents.
-
Final Disposition: Contract a licensed hazardous waste vendor. Specify that the waste contains "macrocyclic chelating agents." The vendor must route this waste for high-temperature commercial incineration (typically >1000°C) to ensure complete thermal degradation of the triaza-ring and prevent environmental contamination[8].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US11135320B2 - Radioligands for pretargeted pet imaging and methods of their therapeutic use - Google Patents [patents.google.com]
- 3. Chelator Bioconjugation Services - Bio-Synthesis, Inc. [biosyn.com]
- 4. biosyn.com [biosyn.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chelating agents including: Topics by Science.gov [science.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3,6,10,13,16,19-Hexaazabicyclo(6.6.6)eicosane-1,8-diamine - Safety Data Sheet [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Radionuclide-Labeled Biomaterials: A Novel Strategy for Tumor-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p-NH2-Bn-NOTA HCl Salt | CymitQuimica [cymitquimica.com]
- 12. chempep.com [chempep.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
